molecular formula C11H12BrNO2 B3072809 2-(3-bromophenoxy)-N-cyclopropylacetamide CAS No. 1017020-52-8

2-(3-bromophenoxy)-N-cyclopropylacetamide

Cat. No.: B3072809
CAS No.: 1017020-52-8
M. Wt: 270.12 g/mol
InChI Key: AXRMVUICUSAIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenoxy)-N-cyclopropylacetamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. Structurally, it features a phenoxyacetamide scaffold, a motif present in compounds investigated for various biological activities . The 3-bromophenyl moiety and the cyclopropylamide group can serve as key structural elements for designing molecular probes and optimizing structure-activity relationships (SAR) . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRMVUICUSAIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Bromophenoxy)-N-cyclopropylacetamide: Structural Profiling and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and pharmacological properties of 2-(3-bromophenoxy)-N-cyclopropylacetamide .

Executive Summary

2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS: 1017020-52-8) is a specialized organic scaffold utilized in medicinal chemistry as a pharmacophore building block.[1] It belongs to the phenoxyacetamide class, a structural family renowned for its versatility in drug discovery, serving as a core motif in antitubercular agents, sodium channel blockers, and kinase inhibitors.

This compound integrates three distinct chemical modules:

  • A 3-Bromophenoxy Head: Provides lipophilicity and halogen-bonding capability.

  • An Acetamide Linker: Offers hydrogen bond donor/acceptor sites for receptor binding.

  • A Cyclopropyl Tail: Acts as a bioisostere for alkyl groups, enhancing metabolic stability and inducing conformational rigidity.

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]

Molecular Identity
  • IUPAC Name: 2-(3-bromophenoxy)-N-cyclopropylacetamide[1]

  • CAS Number: 1017020-52-8[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 270.12 g/mol [1]

  • SMILES: O=C(NC1CC1)COC2=CC=CC(Br)=C2[1][2][3]

Structural Analysis

The molecule is non-planar due to the


 hybridization of the methylene linker and the cyclopropyl ring.
Structural DomainFunctionalityElectronic Effect
3-Bromophenyl Hydrophobic AnchorThe bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I), deactivating the aromatic ring while increasing lipophilicity (LogP).
Ether Linker (-O-CH2-) Flexibility & H-BondingThe ether oxygen acts as a weak hydrogen bond acceptor. The methylene spacer allows rotational freedom, enabling the aromatic ring to adopt induced-fit conformations in protein pockets.
Amide (CONH) Binding MotifThe amide nitrogen serves as a hydrogen bond donor (HBD), while the carbonyl oxygen is a strong hydrogen bond acceptor (HBA).
Cyclopropyl Metabolic ShieldUnlike an isopropyl group, the cyclopropyl ring resists CYP450-mediated hydroxylation. It also constrains the N-substituent orientation due to ring strain (~27.5 kcal/mol).
Physicochemical Profile (Calculated)
  • LogP (Octanol/Water): 2.15 ± 0.3 (Lipophilic, membrane permeable)

  • Topological Polar Surface Area (TPSA): 38.3 Ų (High blood-brain barrier penetration potential)

  • H-Bond Donors: 1

  • H-Bond Acceptors: 2

  • Rotatable Bonds: 4

Synthesis & Manufacturing Protocols

The synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide is most efficiently achieved via a convergent Williamson Ether Synthesis or a Direct Amidation pathway. The convergent route is preferred for library generation to minimize side reactions.

Retrosynthetic Analysis

The molecule can be disconnected at the ether bond (Route A) or the amide bond (Route B).

  • Route A (Preferred): Displacement of a leaving group on 2-chloro-N-cyclopropylacetamide by 3-bromophenol.

  • Route B: Reaction of 2-(3-bromophenoxy)acetyl chloride with cyclopropylamine.

Synthesis Pathway Diagram (Graphviz)

Synthesis Figure 1: Convergent Synthesis via Williamson Ether Strategy Phenol 3-Bromophenol (Nucleophile) Intermediate Transition State (SN2 Attack) Phenol->Intermediate Deprotonation Linker 2-Chloro-N-cyclopropylacetamide (Electrophile) Linker->Intermediate + Reflux (MeCN/DMF) Base Base Catalyst (K2CO3 or Cs2CO3) Base->Intermediate Product 2-(3-bromophenoxy)- N-cyclopropylacetamide Intermediate->Product - KCl / - HCl

Experimental Protocol (Route A: Williamson Ether Strategy)

This protocol yields high purity by utilizing the commercially available building block 2-chloro-N-cyclopropylacetamide.

Reagents:

  • 3-Bromophenol (1.0 eq)

  • 2-Chloro-N-cyclopropylacetamide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromophenol (10 mmol) in anhydrous MeCN (30 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly.
    
  • Coupling: Add 2-chloro-N-cyclopropylacetamide (11 mmol) dropwise or portion-wise.

  • Reflux: Heat the reaction mixture to reflux (80°C for MeCN) for 6–12 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    . Recrystallize from Ethanol/Water or purify via flash column chromatography.
    

Biological Potential & Pharmacological Applications[2][5][6][7][10][11][12][13]

The phenoxyacetamide core is a "privileged scaffold," meaning it frequently yields active compounds across different biological targets.

Structure-Activity Relationship (SAR) Logic

SAR Figure 2: Structure-Activity Relationship (SAR) Mapping Center 2-(3-bromophenoxy)- N-cyclopropylacetamide Bromo 3-Bromo Group Center->Bromo Ether Ether Linker Center->Ether Amide Amide Bond Center->Amide Cyclo Cyclopropyl Ring Center->Cyclo Lipophil Increases LogP Halogen Bonding Bromo->Lipophil Flex Rotational Freedom H-Bond Acceptor Ether->Flex Binding H-Bond Donor/Acceptor Key Pharmacophore Amide->Binding Metab Prevents N-dealkylation (Metabolic Stability) Cyclo->Metab

Therapeutic Areas

Based on structural homology with known drugs, this compound is a candidate for:

  • Antitubercular Agents:

    • Mechanism:[4] Phenoxyacetamides have been identified as inhibitors of Mycobacterium tuberculosis (Mtb) growth.[5] The lipophilic bromine improves penetration through the waxy mycobacterial cell wall.

    • Reference: Derivatives of 2-phenoxy-N-phenylacetamide have shown MIC values ranging from 4 to 64 μg/mL against Mtb H37Rv strains.[5]

  • Sodium Channel Blockers (Pain/CNS):

    • Mechanism:[4] The structural topology (Aromatic Ring – Linker – Amide) mimics Class IB antiarrhythmics and sodium channel blockers used in neuropathic pain. The cyclopropyl group restricts conformation, potentially increasing selectivity for specific channel subtypes (e.g., Nav1.7).

  • Anticancer (Cytotoxicity):

    • Mechanism:[4] Phenoxyacetamide derivatives have demonstrated cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines, potentially via PARP-1 inhibition or oxidative stress induction.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, standard protocols for halogenated phenoxyacetamides apply.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed (H302).Wear nitrile gloves and face shield.
Irritant Causes skin and eye irritation (H315, H319).Use in a fume hood.
Environmental Toxic to aquatic life with long-lasting effects (H411).Do not release into drains. Dispose as hazardous chemical waste.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • ChemScene. (2024).[1] Product Data: 2-(3-Bromophenoxy)-N-cyclopropylacetamide (CAS 1017020-52-8).[1] Retrieved from

  • PubChem. (2024). Compound Summary: 2-(3-bromophenoxy)acetamide derivatives.[1][6][5][2] National Library of Medicine. Retrieved from

  • Mao, J., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.[5] Molecules, 17(3), 2886-2896. Retrieved from

  • Talele, T. T. (2016).[7] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from

  • Al-Ostoot, F. H., et al. (2023).[8][9] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. Pharmaceuticals, 16(11), 1524. Retrieved from

Sources

2-(3-bromophenoxy)-N-cyclopropylacetamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3-bromophenoxy)-N-cyclopropylacetamide CAS number and identifiers Content Type: In-depth Technical Guide Target Audience: Researchers, Scientists, Drug Development Professionals

High-Purity Scaffold for Medicinal Chemistry & Agrochemical Discovery

Executive Summary

2-(3-Bromophenoxy)-N-cyclopropylacetamide (CAS: 1017020-52-8 ) is a specialized organic building block belonging to the phenoxyacetamide class.[1] Characterized by a lipophilic 3-bromophenyl ether motif coupled to a conformationally restricted cyclopropyl amide, this compound serves as a critical intermediate in the synthesis of sodium channel blockers, kinase inhibitors, and agrochemical herbicides.

This guide provides a rigorous technical analysis of the compound, detailing validated synthetic routes, physicochemical properties, and handling protocols required for high-integrity research environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data constitutes the definitive identification matrix for the compound. Researchers should verify all incoming lots against these parameters to ensure experimental reproducibility.

Nomenclature & Identifiers
ParameterValue
CAS Registry Number 1017020-52-8
IUPAC Name 2-(3-bromophenoxy)-N-cyclopropylacetamide
Common Synonyms N-Cyclopropyl-2-(3-bromophenoxy)acetamide
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
SMILES O=C(NC1CC1)COC2=CC=CC(Br)=C2
InChI Key Predicted based on structure (Verify via ChemDraw/PubChem)
Physical Properties (Experimental & Predicted)
PropertyValueNote
Appearance White to off-white solidTypical for pure amides
Purity (HPLC) ≥ 98%Standard research grade
LogP (Predicted) ~2.11Moderate lipophilicity
TPSA 38.33 ŲGood membrane permeability
H-Bond Donors 1 (Amide NH)Critical for binding
H-Bond Acceptors 2 (Amide O, Ether O)
Rotatable Bonds 4Flexible linker region

Synthetic Methodologies

Two primary routes are established for the synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide. The choice of route depends on the availability of starting materials and the scale of production.

Route A: The Williamson Ether Synthesis (Convergent)

This is the preferred industrial route due to the low cost of 3-bromophenol. It involves the nucleophilic substitution of an


-haloacetamide by a phenoxide.

Reagents:

  • Substrate: 3-Bromophenol[2]

  • Electrophile: 2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF

Protocol:

  • Activation: Charge a reaction vessel with 3-bromophenol (1.0 eq) and

    
     (1.5 eq) in anhydrous MeCN. Stir at RT for 30 mins to generate the phenoxide.
    
  • Alkylation: Add 2-chloro-N-cyclopropylacetamide (1.1 eq) dropwise.

  • Reflux: Heat the mixture to 60–80°C for 4-6 hours. Monitor consumption of phenol by TLC or LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize from EtOH/Hexane or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Route B: Amide Coupling (Linear)

This route is useful if the carboxylic acid intermediate is already available or if the cyclopropyl amine needs to be varied late-stage.

Reagents:

  • Precursor: 2-(3-Bromophenoxy)acetic acid

  • Amine: Cyclopropylamine

  • Coupling Agent: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

Protocol:

  • Dissolve 2-(3-bromophenoxy)acetic acid (1.0 eq) in DCM.

  • Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 15 mins.

  • Add Cyclopropylamine (1.2 eq). Stir at RT for 12 hours.

  • Standard aqueous workup and column chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for Route A, highlighting critical control points.

Synthesis_Workflow Start Start: 3-Bromophenol Base_Add Step 1: Deprotonation (K2CO3, MeCN, 30 min) Start->Base_Add Intermediate Intermediate: Phenoxide Anion Base_Add->Intermediate Reaction Step 2: SN2 Alkylation (Reflux 80°C, 4-6h) Intermediate->Reaction Nucleophilic Attack Electrophile Input: 2-Chloro-N- cyclopropylacetamide Electrophile->Reaction Check QC Check: LC-MS (Target m/z ~270) Reaction->Check Check->Reaction Incomplete Workup Step 3: Workup & Purification (Wash 1N NaOH -> Recrystallize) Check->Workup Pass Product Final Product: 2-(3-bromophenoxy)-N-cyclopropylacetamide Workup->Product

Caption: Figure 1. Convergent synthesis workflow via Williamson ether strategy (Route A).

Analytical Characterization

To validate the identity of CAS 1017020-52-8, the following spectral features must be observed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Aromatic Region (

    
     6.9 - 7.4 ppm):  Look for a multiplet pattern characteristic of a 1,3-disubstituted benzene ring (4 protons). The proton ortho to the bromine and ether oxygen usually appears as a singlet-like multiplet.
    
  • Methylene Linker (

    
     4.4 - 4.6 ppm):  A sharp singlet integrating to 2H (
    
    
    
    ).
  • Amide Proton (

    
     8.0 - 8.5 ppm):  Broad singlet (NH), exchangeable with 
    
    
    
    .
  • Cyclopropyl Methine (

    
     2.6 - 2.8 ppm):  Multiplet (1H).
    
  • Cyclopropyl Methylene (

    
     0.4 - 0.7 ppm):  Two multiplets integrating to 2H each (4H total), characteristic of the strained ring.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: Look for

    
     and 
    
    
    
    .
  • Isotope Pattern: A 1:1 ratio of peaks at 270/272 confirms the presence of a single Bromine atom (

    
     and 
    
    
    
    ).

Biological & Pharmaceutical Applications

While specific pharmacological data for this exact CAS number is proprietary to library holders, the phenoxyacetamide scaffold is a privileged structure in medicinal chemistry.

Pharmacophore Analysis

The molecule possesses three distinct binding domains:

  • Aryl Halide (3-Br-Phenyl): Provides lipophilic bulk and potential for halogen bonding. This mimics the hydrophobic pharmacophores found in sodium channel blockers.

  • Linker (O-CH2-CO): A flexible spacer that positions the aromatic ring relative to the H-bond donor.

  • Cyclopropyl Amide: A conformationally restricted amide. The cyclopropyl group is often used as a bioisostere for isopropyl or ethyl groups to improve metabolic stability (preventing

    
    -hydroxylation) and increase potency through rigidification.
    
Potential Therapeutic Areas
  • Pain Management (Nav1.7 Blockers): Phenoxyacetamides are structural analogs of Mexiletine and Lidocaine.

  • Kinase Inhibition: The amide-linker-aryl motif is common in Type II kinase inhibitors.

  • Agrochemicals: Many protoporphyrinogen oxidase (PPO) inhibitors utilize similar ether-amide scaffolds.

Handling, Safety & Storage

GHS Classification (Predicted):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3][2][4]

    • H319: Causes serious eye irritation.[3][2][4]

    • H335: May cause respiratory irritation.[3]

Storage Protocols:

  • Store at 2-8°C (Refrigerated).

  • Keep container tightly sealed under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

  • Shelf Life: ~2 years if stored properly.

References

  • PubChem. (n.d.).[5][6] Compound Summary for CID 7818378 (Related Analog). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Taylor & Francis. (2023). Biological activity of phenoxyacetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Predictive Biological Activity and Pharmacological Profiling of 2-(3-Bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Predictive Pharmacology & Anti-Virulence Drug Discovery

Executive Summary

The rise of multi-drug resistant (MDR) Gram-negative pathogens has necessitated a paradigm shift in antimicrobial drug development. Rather than targeting essential bacterial survival mechanisms—which rapidly selects for resistance—modern pharmacological strategies increasingly focus on anti-virulence agents . These compounds "disarm" pathogens by neutralizing their ability to evade the host immune system.

Based on rigorous structure-activity relationship (SAR) profiling and predictive toxicology, 2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS: 1017020-52-8) is identified as a highly promising candidate within the phenoxyacetamide class of virulence inhibitors[1]. This technical guide delineates the predicted biological activity of this compound, focusing on its primary mechanism of action: the inhibition of the Pseudomonas aeruginosa Type III Secretion System (T3SS)[2].

Structural Analysis & Pharmacophore Profiling

The biological efficacy of 2-(3-bromophenoxy)-N-cyclopropylacetamide is dictated by three critical structural domains, each engineered to optimize target engagement and pharmacokinetic stability:

  • The Phenoxyacetamide Core: This acts as a privileged scaffold known to selectively bind extracellular bacterial targets without disrupting mammalian cellular machinery[3].

  • 3-Bromo Substitution (meta-position): The inclusion of a heavy halogen at the meta-position serves a dual mechanistic purpose. First, it increases the overall lipophilicity (LogP), facilitating penetration through the complex Gram-negative outer membrane. Second, the bromine atom acts as a potent halogen bond donor, establishing highly directional electrostatic interactions with electron-rich amino acid residues in the target binding pocket.

  • N-Cyclopropyl Moiety: The choice of a cyclopropyl group over a linear alkyl chain is a deliberate thermodynamic optimization. The cyclopropyl ring restricts the rotational degrees of freedom around the amide bond. This conformational rigidity locks the pharmacophore into its bioactive orientation, significantly reducing the entropic penalty (

    
    ) incurred upon binding to the target protein.
    
Table 1: In Silico Physicochemical & Pharmacokinetic Predictors
PropertyValuePharmacological Causality & Implication
Molecular Weight 270.12 g/mol Highly favorable for membrane permeability; strictly adheres to Lipinski’s Rule of 5[1].
Topological Polar Surface Area (TPSA) 38.33 ŲLow TPSA indicates excellent bioavailability and potential for tissue penetration, including the blood-brain barrier (BBB)[1].
LogP (Predicted) ~2.8Optimal lipophilicity for partitioning into the bacterial periplasmic space without excessive hydrophobic trapping.
H-Bond Donors / Acceptors 1 / 2Minimal desolvation penalty during target engagement; sufficient for specific hydrogen bonding with the target pocket.

Predicted Biological Target: T3SS Virulence Inhibition

The primary predicted biological activity for 2-(3-bromophenoxy)-N-cyclopropylacetamide is the potent inhibition of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa[3].

The T3SS is a molecular "syringe" (injectisome) used by Gram-negative bacteria to translocate effector toxins (e.g., ExoS, ExoU, ExoT) directly into the cytosol of host macrophages and neutrophils, triggering rapid host cell apoptosis and allowing the bacteria to establish chronic infections[4].

Mechanism of Action: Phenoxyacetamides specifically target PscF , the primary structural protein of the T3SS needle[5]. By binding to PscF, the compound prevents the proper polymerization and assembly of the injectisome. Consequently, the bacteria are rendered incapable of secreting their immune-evading toxins. Because the compound does not kill the bacteria (it only disarms them), the selective pressure to develop resistance is drastically reduced compared to traditional bactericidal antibiotics.

T3SS_Mechanism Compound 2-(3-bromophenoxy)- N-cyclopropylacetamide Target PscF Needle Protein (Target Engagement) Compound->Target Binds specifically Injectisome T3SS Injectisome (Blocked Assembly) Target->Injectisome Prevents formation Toxins ExoS / ExoU Toxins (Secretion Halted) Injectisome->Toxins Halts translocation Host Host Immune Cells (Survival & Clearance) Toxins->Host Enables immune response

Figure 1: Predicted mechanistic pathway of T3SS inhibition by the phenoxyacetamide derivative.

Experimental Validation Protocols

To empirically validate the predicted biological activity of this compound, the following self-validating experimental workflows must be executed. As a Senior Application Scientist, I emphasize that every assay must contain internal logic gates to rule out false positives (e.g., non-specific toxicity).

Protocol 1: Self-Validating T3SS Secretion & Viability Assay

This protocol is designed to prove that the compound inhibits toxin secretion without acting as a non-specific bactericide.

  • Step 1: Culture & Induction. Grow P. aeruginosa (strain PAO1) overnight. Subculture into deferrated dialyzed tryptic soy broth (DTSB) supplemented with 10 mM nitrilotriacetic acid. Causality: The removal of calcium ions artificially mimics host-cell contact, forcing the bacteria to maximally express and secrete T3SS effectors.

  • Step 2: Compound Treatment. Dose the cultures with 2-(3-bromophenoxy)-N-cyclopropylacetamide at a concentration gradient (0.1 µM to 100 µM). Include a DMSO vehicle control and a known T3SS inhibitor (e.g., INP-007) as a positive control.

  • Step 3: Viability Check (The Self-Validation Gate). After 3 hours of incubation at 37°C, measure the optical density (OD600) of all cultures. Causality: If the OD600 drops significantly compared to the vehicle control, the compound is merely killing the bacteria (bactericidal), invalidating its classification as an anti-virulence agent. The OD600 must remain stable.

  • Step 4: Protein Precipitation. Centrifuge the cultures to separate the bacterial pellet from the supernatant. Treat the supernatant with 10% trichloroacetic acid (TCA) to precipitate secreted proteins.

  • Step 5: Western Blot Quantification. Resolve the precipitated proteins via SDS-PAGE and probe with anti-ExoS and anti-ExoU antibodies. Calculate the IC₅₀ based on the densitometric reduction of toxin bands.

Protocol 2: Target Engagement via Mutagenesis

To definitively prove that the compound binds to the PscF needle protein, we must utilize genetic resistance models[5].

  • Step 1: Strain Engineering. Utilize P. aeruginosa strains harboring specific point mutations in the pscF gene (e.g., V62I or R75C). Causality: These specific amino acid substitutions alter the binding pocket of the PscF protein.

  • Step 2: Comparative Assay. Run Protocol 1 simultaneously on the wild-type strain and the pscF mutant strains.

  • Step 3: Data Interpretation. If 2-(3-bromophenoxy)-N-cyclopropylacetamide potently inhibits secretion in the wild-type strain but loses efficacy in the mutant strains, this definitively validates PscF as the direct molecular target.

Validation_Workflow Culture 1. P. aeruginosa Culture (DTSB) Treatment 2. Compound Treatment Culture->Treatment Validation 3. OD600 Check (Self-Validation) Treatment->Validation Ensure viability Assay 4. TCA Precipitation & Western Blot Validation->Assay Supernatant Analysis 5. IC50 Determination Assay->Analysis ExoS/ExoU Quant

Figure 2: Self-validating experimental workflow for assessing T3SS anti-virulence activity.

In Vivo Translation: The Murine Abscess Model

Once in vitro target engagement is confirmed, the compound should be advanced to an in vivo murine abscess model[4]. Because the compound relies on the host immune system to clear the disarmed bacteria, traditional survival models are less informative than localized infection models. By injecting P. aeruginosa subcutaneously into C57BL/6J mice alongside the compound, researchers can measure the reduction in abscess lesion size and bacterial load (CFU/g of tissue) over 72 hours. A successful outcome demonstrates that neutralizing the T3SS via the phenoxyacetamide scaffold allows host neutrophils to successfully phagocytose and clear the pathogen[4].

References

Sources

Technical Monograph: Physicochemical & Synthetic Profiling of Bromophenoxy Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenoxy acetamide derivatives represent a privileged scaffold in medicinal chemistry, bridging the structural gap between lipophilic halogenated aromatics and polar amide pharmacophores. These compounds are extensively utilized as intermediates in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents (specifically MMP-2 inhibitors and herbicide safeners).

This technical guide provides a rigorous analysis of the 2-(4-bromophenoxy)acetamide class. It moves beyond basic characterization to explore the electronic and steric implications of the bromine substituent, the stability of the ether-amide linkage, and self-validating protocols for their synthesis and analysis.

Molecular Architecture & Electronic Properties[1][2]

The core structure consists of a 4-bromophenyl ring linked via an oxy-methylene bridge to an acetamide moiety.

Electronic Influence of Bromine

The bromine atom at the para position exerts a dual effect:

  • Inductive Withdrawal (-I): Increases the acidity of the aromatic protons and modulates the electron density of the ether oxygen.

  • Resonance Donation (+R): Weakly stabilizes the ring system, though the -I effect dominates.

  • Sigma-Hole Interactions: The polarizability of bromine allows for halogen bonding with biological targets (e.g., carbonyl backbone of proteins), a critical feature for enzyme inhibition potency.

The Oxy-Acetamide Linker

The


 motif is chemically robust but metabolically active. The methylene group (

) acts as an insulating spacer, preventing conjugation between the phenoxy lone pairs and the amide carbonyl, thereby maintaining distinct spectral signatures for both functionalities.

Synthesis & Reaction Optimization

The most robust synthetic route utilizes a Williamson Ether Synthesis approach, coupling a bromophenol with an


-chloroacetamide. This method is preferred over direct amidation of bromophenoxyacetic acid due to milder conditions and higher yields.
Validated Synthetic Workflow

The following protocol describes the synthesis of N-substituted-2-(4-bromophenoxy)acetamides.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 2-Chloro-N-aryl/alkyl-acetamide (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • Solvent: Acetone (for lower boiling point amines) or DMF (for difficult substrates)

Protocol:

  • Activation: Charge a round-bottom flask with 4-bromophenol and

    
     in dry acetone. Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The mixture will become a slurry.
    
  • Addition: Add the 2-chloro-N-substituted acetamide and catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 6–12 hours.
    
    • Self-Validation Check: Monitor via TLC (Mobile Phase: 3:7 Ethyl Acetate:Hexane). The reaction is complete when the starting phenol spot (

      
      ) disappears and a new, less polar spot appears.
      
  • Work-up:

    • Evaporate solvent under reduced pressure.[1][2]

    • Resuspend residue in ice-cold water (precipitates inorganic salts and the product).

    • Filter the solid product and wash with 5% NaOH (removes unreacted phenol) and then water.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white to off-white crystals.

Synthesis Logic Diagram

SynthesisWorkflow Phenol 4-Bromophenol (Nucleophile) Base K2CO3 / Acetone (Deprotonation) Phenol->Base Intermediate Phenoxide Anion Base->Intermediate -H+ Product 2-(4-Bromophenoxy) acetamide Derivative Intermediate->Product SN2 Attack Electrophile 2-Chloro-N-acetamide (Electrophile) Electrophile->Product Catalyst KI Catalyst (Finkelstein) Catalyst->Electrophile Activates Cl->I

Figure 1: Logic flow for the Williamson Ether synthesis of bromophenoxy acetamides, highlighting the SN2 mechanism activation.

Physicochemical Characterization

Understanding the physical state is crucial for formulation. The bromine atom significantly increases lipophilicity (


) compared to the unsubstituted phenoxy analog, impacting solubility in aqueous bio-assays.
Comparative Property Table
PropertyValue / RangeSignificance
Physical State White/Off-white Crystalline SolidIndicates high purity; amorphous forms suggest solvent trapping.
Melting Point 135°C – 180°C (Dependent on N-substituent)Sharp range (<2°C) confirms purity. Broad range indicates wet cake.
LogP (Calc) 2.5 – 3.8High lipophilicity; requires DMSO for biological stock solutions.
Water Solubility < 0.1 mg/mLPoor. Class II/IV in BCS classification.
pKa (Amide) > 15 (Neutral)Non-ionizable at physiological pH.

Spectral Fingerprinting

The structural integrity of these derivatives is validated through specific spectral markers.[3][4][5] The methylene spacer (


)  provides the most diagnostic signal, confirming the formation of the ether bond.
NMR & Mass Spectrometry Data
TechniqueSignalAssignmentDiagnostic Note
1H NMR

4.50 – 4.70 (s, 2H)

Key Identifier. Shift confirms ether linkage formation.
1H NMR

8.00 – 9.50 (bs, 1H)

(Amide)
Disappears on

exchange.
1H NMR

7.40 (d, 2H) & 6.90 (d, 2H)
Ar-H (AA'BB')Characteristic "roofing" effect of para-substitution.
13C NMR

166.0 – 168.0

(Amide)
Carbonyl carbon.
13C NMR

67.0 – 68.0

Methylene carbon; distinct from N-CH2.
Mass Spec M+ and (M+2)+Molecular Ion1:1 Intensity ratio confirms presence of one Bromine atom.
IR 1240

C-O-C StretchStrong band confirming aryl alkyl ether.

Biological Implications & SAR[8][9]

In drug development, these derivatives are often explored as MMP-2 inhibitors and antimicrobial agents . The Structure-Activity Relationship (SAR) relies heavily on the "Tail" (N-substituent) and the "Head" (Bromophenoxy).

Mechanism of Action Logic
  • Lipophilic Anchoring: The bromophenyl ring lodges into hydrophobic pockets of enzymes (e.g., S1' pocket of MMPs).

  • Hydrogen Bonding: The amide nitrogen and carbonyl oxygen form H-bonds with active site residues.

  • Halogen Bonding: The Br atom can interact with backbone carbonyls, enhancing binding affinity beyond simple hydrophobic effects.

SAR Logic Diagram

SAR_Logic Scaffold Bromophenoxy Acetamide Scaffold Region1 Region A: Bromophenyl Ring Scaffold->Region1 Region2 Region B: Linker (O-CH2) Scaffold->Region2 Region3 Region C: Amide (CONH) Scaffold->Region3 Effect1 Hydrophobic Interaction Halogen Bonding (Sigma Hole) Region1->Effect1 Effect2 Flexibility Control Metabolic Stability Region2->Effect2 Effect3 Hydrogen Bond Donor/Acceptor Target Recognition Region3->Effect3

Figure 2: Structure-Activity Relationship (SAR) decomposition of the bromophenoxy acetamide scaffold.

References

  • Chandana, S., et al. (2021).[6] "Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide." Heliyon, 7(3).[7] Link

  • PubChem. (2025).[8] "2-(4-Bromophenyl)acetamide Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025).[1][2][3] "Technical Guide to the Synthesis of N-substituted acetamides." BenchChem Technical Resources. Link

  • SpectraBase. (2024). "13C NMR Spectrum of 2-(4-bromophenoxy)-N-substituted acetamides." Wiley Science Solutions. Link

  • RSC Publishing. (2026). "Design and synthesis of phenoxy acetamide derivatives." Royal Society of Chemistry. Link

Sources

Technical Guide: Safety & Handling of 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

This guide provides a technical safety assessment and handling protocol for 2-(3-bromophenoxy)-N-cyclopropylacetamide , a functionalized acetamide derivative often utilized as a scaffold in medicinal chemistry (specifically in kinase inhibitor discovery and GPCR ligand synthesis).

Unlike commodity chemicals with decades of toxicological data, this compound is a Research Use Only (RUO) agent. Consequently, its safety profile must be managed through predictive toxicology and strict containment strategies rather than reliance on historical exposure limits.

Structural Hazard Analysis

The molecule integrates three distinct pharmacophores, each contributing to its physicochemical and safety profile:

  • 3-Bromophenoxy Moiety: A halogenated aromatic ether. The bromine atom increases lipophilicity (LogP ~2.1) and potential for halogen-bond interactions, but also mandates disposal as halogenated waste.

  • Acetamide Linker: A polar connector. While generally stable, acetamides can undergo hydrolysis under strong acidic/basic conditions, potentially releasing toxic amines.

  • Cyclopropyl Group: A strained ring system. While metabolically stable in many contexts, cyclopropyl amines (if cleaved) can be reactive.

Physicochemical Profiling & Stability

Data derived from computational consensus and structural analogues.

PropertyValue / CharacteristicOperational Implication
Appearance White to off-white solidVisual purity check required before weighing.
Solubility DMSO (>10 mg/mL), DMF, MethanolInsoluble in water; requires organic co-solvent for bio-assays.
LogP (Predicted) ~2.11Moderate lipophilicity; penetrates skin barriers easily.
TPSA 38.33 ŲHigh membrane permeability potential.
Storage 2–8°C, DesiccatedHygroscopic potential; keep under inert gas (Argon/N₂) if possible.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of analogous N-substituted acetamides.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Irritation 2Causes skin irritation.[1][2]H315
Eye Irritation 2ACauses serious eye irritation.[1][2]H319
STOT - SE 3May cause respiratory irritation.[2]H335

Critical Note: In the absence of LC50 data, treat this compound as a potential sensitizer . The cyclopropyl moiety, while less reactive than an epoxide, can still exhibit alkylating potential in specific metabolic pathways.

Operational Safety Protocols

Engineering Controls & PPE

The "Barrier-First" Approach: Do not rely solely on dexterity; rely on barriers.

  • Respiratory: All weighing and solubilization must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .

  • Dermal: Double-gloving is recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Acetamides can permeate thin nitrile; the double layer provides a "breakthrough time" buffer.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for solubilized stock handling.

Workflow Visualization: Safe Handling Decision Tree

The following diagram outlines the logical decision process for handling this compound from storage to waste.

SafetyWorkflow Start Compound Retrieval (2-8°C Storage) CheckState Visual Inspection: Is container sealed/dry? Start->CheckState Weighing Weighing Protocol: Analytic Balance in Fume Hood CheckState->Weighing Pass Decon Decontamination: 10% Bleach or Soap/Water CheckState->Decon Fail/Spill Solubilization Solubilization: Add DMSO/DMF Weighing->Solubilization Waste Disposal: Halogenated Organic Waste Weighing->Waste Excess Solids Assay Experimental Use Solubilization->Assay Assay->Waste Decon->Waste

Caption: Operational workflow emphasizing containment during the critical weighing and solubilization phases.

Emergency Response & First Aid

Self-validating protocol: The response is dictated by the route of entry.

  • Ocular Exposure:

    • Immediate Action: Flush with tepid water for 15 minutes .

    • Mechanism:[3] Acetamides can cause corneal clouding. Immediate dilution prevents permanent opacity.

  • Dermal Exposure:

    • Immediate Action: Wash with soap and water.[3][4] Do not use ethanol.

    • Rationale: Ethanol increases skin permeability (vasodilation) and may drive the lipophilic bromophenoxy compound deeper into the dermis.

  • Inhalation:

    • Immediate Action: Move to fresh air.[1][3][4][5][6]

    • Observation: Monitor for delayed pulmonary edema (rare but possible with halogenated irritants).

Waste Management Strategy

This compound contains a Bromine atom, classifying it strictly as Halogenated Solvent/Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) in the waste stream if incineration costs are separated by halogen content.

  • Labeling: "Contains Halogenated Organics: 2-(3-bromophenoxy)-N-cyclopropylacetamide."

  • Deactivation: For minor spills, absorb with vermiculite. Chemical deactivation (e.g., strong oxidation) is not recommended in situ due to potential formation of brominated byproducts.

Structural Hazard Map

The following diagram correlates the chemical structure to specific safety risks.

HazardMap Center 2-(3-bromophenoxy)- N-cyclopropylacetamide Bromo Bromo Group (Halogenated) Center->Bromo Ether Phenoxy Ether (Stability) Center->Ether Amide Acetamide Linker (Polarity/Solubility) Center->Amide Cyclo Cyclopropyl (Strain/Metabolism) Center->Cyclo Risk1 Haz Waste (No Incineration w/o Scrubber) Bromo->Risk1 Risk2 Skin Permeability (Lipophilic) Ether->Risk2 Amide->Risk2 Risk3 Potential Sensitizer Cyclo->Risk3

Caption: Mapping functional groups to specific handling risks (Waste, Permeability, Sensitization).

References

  • PubChem. (2025).[7][8] Compound Summary: 2-(3-bromophenoxy)acetamide derivatives.[9][8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Thermodynamic properties and stability of 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Properties and Stability of 2-(3-Bromophenoxy)-N-cyclopropylacetamide

Executive Summary

2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS: 1017020-52-8) is a substituted phenoxyacetamide derivative utilized primarily as a pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it comprises a lipophilic 3-bromophenyl ether moiety linked to a polar N-cyclopropylacetamide terminus.

This guide provides a comprehensive technical framework for the thermodynamic profiling and stability assessment of this compound. Given the absence of standardized compendial monographs, the data presented combines computed physicochemical descriptors with field-proven experimental protocols designed to establish its solid-state and solution-phase behavior.

Physicochemical & Thermodynamic Profile

The thermodynamic behavior of 2-(3-bromophenoxy)-N-cyclopropylacetamide is governed by the interplay between its lipophilic aromatic domain and the hydrogen-bonding capability of the amide linker.

Computed and Predicted Properties
PropertyValue / PredictionSource/Rationale
Molecular Formula C₁₁H₁₂BrNO₂Stoichiometry
Molecular Weight 270.12 g/mol Isotopic mass calculation
XLogP3 1.6 ± 0.2Moderate lipophilicity; likely membrane permeable [1].[1]
TPSA ~38 - 52 ŲPolar surface area dominated by amide/ether; suggests good oral bioavailability [1].
pKa (Predicted) > 15 (Amide NH)Neutral at physiological pH (7.4). No ionizable centers in the pH 1–10 range.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsFacilitates intermolecular H-bonding in crystal lattice (N-H···O=C).
Predicted Solubility Low (Water); High (DMSO, EtOH)LogP > 1.5 suggests aqueous solubility < 1 mg/mL without cosolvents.
Solid-State Thermodynamics (Polymorphism Risk)

The presence of the amide group (


) creates a high probability of polymorphism due to directional hydrogen bonding.
  • Lattice Energy: The crystal lattice is stabilized by N-H···O hydrogen bond networks. The cyclopropyl group introduces steric rigidity, likely enforcing specific conformational locking in the solid state.

  • Melting Point Prediction: Based on structural analogs (phenoxyacetamides), the melting point is expected in the range of 85°C – 115°C . A sharp endotherm in this range is indicative of high purity crystalline material.

Experimental Characterization Protocols

To validate the theoretical profile, the following standardized workflows must be executed. These protocols ensure data integrity and reproducibility.

Thermal Analysis (DSC/TGA)

Objective: Determine melting point (


), enthalpy of fusion (

), and thermal degradation onset (

).
  • Protocol:

    • Instrument: Differential Scanning Calorimetry (DSC) with TGA coupling.

    • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan with a pinhole (to allow volatile escape during decomposition).

    • Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under nitrogen purge (50 mL/min).

    • Acceptance Criteria:

      • Endotherm: Single sharp peak (melting). Broadening indicates impurities or amorphous content.

      • Exotherm: Post-melting peaks indicate decomposition.

      • TGA: Mass loss < 0.5% before

        
         confirms absence of solvates/hydrates.
        
Solubility Profiling (Shake-Flask Method)

Objective: Establish thermodynamic solubility in biorelevant media.

  • Protocol:

    • Media: pH 1.2 (HCl), pH 7.4 (Phosphate Buffer), and pH 6.8 (Simulated Intestinal Fluid).

    • Method: Add excess solid to 2 mL media. Incubate at 37°C for 24 hours with agitation.

    • Filtration: Filter through 0.45 µm PVDF membrane (saturate filter first to prevent adsorption).

    • Quantification: Analyze filtrate via HPLC-UV (254 nm).

Stability and Degradation Pathways

The stability of 2-(3-bromophenoxy)-N-cyclopropylacetamide is dictated by the susceptibility of the amide bond to hydrolysis and the ether linkage to oxidative cleavage.

Degradation Mechanisms
  • Amide Hydrolysis (Acid/Base Catalyzed):

    • Mechanism:[2][3][4] Nucleophilic attack of water/hydroxide on the carbonyl carbon.

    • Products: 2-(3-bromophenoxy)acetic acid and cyclopropanamine.

    • Kinetics: The cyclopropyl group provides steric shielding, making this compound more stable than primary acetamides, but hydrolysis will occur at extreme pH (pH < 2 or pH > 10) and elevated temperatures.

  • Ether Cleavage (Oxidative):

    • Mechanism:[2][3][4] Less likely under ambient conditions. Requires strong metabolic oxidation (CYP450) or radical initiators.

    • Products: 3-bromophenol and N-cyclopropyl-2-hydroxyacetamide.

Forced Degradation Protocol (Stress Testing)

This protocol validates the "stability-indicating" nature of the analytical method.

Stress ConditionConditionsTarget DegradationRationale
Acid Hydrolysis 1N HCl, 60°C, 4–24 hrs10–20%Mimics gastric environment/manufacturing cleaning.
Base Hydrolysis 1N NaOH, 60°C, 4–24 hrs10–20%Tests lability of amide bond to saponification.
Oxidation 3% H₂O₂, RT, 24 hrs5–10%Assesses electron-rich aromatic ring stability.
Thermal 80°C (Solid State), 7 days< 5%Simulates accelerated shelf-life stability.
Photostability UV/Vis (1.2M Lux hours)N/AChecks for light-induced debromination.

Visualizations

Stability-Indicating Workflow

The following diagram outlines the logical flow for determining the stability profile, from sample preparation to data analysis.

StabilityWorkflow Sample Compound Sample (Solid) Stress Stress Conditions (Acid, Base, Ox, Heat) Sample->Stress Aliquot Quench Neutralization/Quench Stress->Quench t = 24h HPLC HPLC-UV/MS Analysis Quench->HPLC Inject Data Degradation Kinetics & Impurity ID HPLC->Data Integrate

Caption: Logical workflow for forced degradation studies ensuring mass balance and impurity identification.

Hydrolytic Degradation Pathway

This diagram illustrates the primary degradation route (amide hydrolysis) expected under stress conditions.

DegradationPathway Parent Parent: 2-(3-bromophenoxy)-N-cyclopropylacetamide Transition Tetrahedral Intermediate Parent->Transition + H2O / H+ or OH- Prod1 Product A: 2-(3-bromophenoxy)acetic acid Transition->Prod1 C-N Bond Cleavage Prod2 Product B: Cyclopropanamine Transition->Prod2

Caption: Primary hydrolytic degradation pathway yielding the carboxylic acid and amine fragments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7818378, 2-(3-Bromophenoxy)acetamide. Retrieved from [Link]

  • Poyurovsky, M. et al. (2013).Rho Kinase Inhibitors and Methods of Use. U.S. Patent Application US20130267520A1.
  • Rani, M. et al. (2015).Synthesis and evaluation of substituted phenoxy acetamide derivatives as anti-inflammatory agents. Archives of Pharmacy Practice. (Contextual grounding for phenoxyacetamide stability).

Sources

Chemo-Structural Profile & Synthetic Utility: 2-(3-Bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS: 1017020-52-8), a specialized scaffold utilized in Fragment-Based Drug Discovery (FBDD). Structurally, this molecule combines a lipophilic 3-bromophenyl ether "warhead" with a polar amide linker and a metabolically robust cyclopropyl moiety.

It serves as a critical intermediate for synthesizing voltage-gated sodium channel blockers (e.g., NaV1.7 inhibitors) and monoamine oxidase (MAO) modulators. Its primary utility lies in the 3-bromo position, which acts as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

Part 1: Chemical Identity & Digital Fingerprints

The following identifiers are verified for integration into chemical inventory systems and chemoinformatics pipelines.

Identifier TypeValue
IUPAC Name 2-(3-bromophenoxy)-N-cyclopropylacetamide
CAS Number 1017020-52-8
SMILES O=C(NC1CC1)COC2=CC=CC(Br)=C2
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
LogP (Calc) ~2.11 (Lipophilic, CNS penetrant potential)
TPSA 38.33 Ų (Favorable for membrane permeability)

Part 2: Retrosynthetic Analysis & Pathway Design

To synthesize this molecule with high purity (>98%) suitable for biological screening, we employ a convergent synthetic strategy . This approach minimizes the risk of phenol oxidation and allows for the separate optimization of the amide formation.

Strategic Logic
  • Disconnection: The molecule is cleaved at the ether oxygen.

  • Synthons: This reveals two key precursors: 3-Bromophenol (nucleophile) and 2-chloro-N-cyclopropylacetamide (electrophile).

  • Forward Path: A Williamson Ether Synthesis is selected over Mitsunobu conditions due to higher scalability and easier purification (crystallization vs. chromatography).

Synthesis Workflow Diagram

The following directed graph illustrates the stepwise construction of the scaffold.

SynthesisPath Reactant1 Cyclopropylamine (Nucleophile) Intermediate Intermediate A: 2-Chloro-N-cyclopropylacetamide Reactant1->Intermediate Acylation (0°C to RT) Reactant2 Chloroacetyl Chloride (Electrophile) Reactant2->Intermediate Product FINAL PRODUCT: 2-(3-bromophenoxy)-N- cyclopropylacetamide Intermediate->Product SN2 Displacement (60°C, 4h) Reactant3 3-Bromophenol Reactant3->Product Base K2CO3 / DMF (Base/Solvent) Base->Product Promotes Deprotonation

Figure 1: Convergent synthesis route utilizing an SN2 displacement mechanism.

Part 3: Experimental Protocol (Standard Operating Procedure)

Safety Warning: Chloroacetyl chloride is a lachrymator and corrosive. Cyclopropylamine is volatile. Perform all operations in a fume hood.

Step 1: Synthesis of Intermediate A (2-chloro-N-cyclopropylacetamide)

This step installs the amide linker. The cyclopropyl group is chosen as a bioisostere for isopropyl groups to improve metabolic stability by preventing CYP450 oxidation at the methine position [1].

  • Setup: Charge a round-bottom flask with Cyclopropylamine (1.0 eq) and Dichloromethane (DCM) (10 volumes). Add Triethylamine (1.2 eq) as an acid scavenger.

  • Addition: Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq) diluted in DCM over 30 minutes. The exotherm must be controlled to prevent bis-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.[1] Dry over MgSO₄ and concentrate.

    • Checkpoint: Intermediate should appear as a white/off-white solid.

Step 2: Coupling (Williamson Ether Synthesis)

This step links the aromatic "warhead" to the amide tail.

  • Activation: Dissolve 3-Bromophenol (1.0 eq) in anhydrous DMF (5 volumes). Add Potassium Carbonate (K₂CO₃) (1.5 eq). Stir at RT for 15 minutes to generate the phenoxide anion.

    • Why K₂CO₃? It is a mild base sufficient for phenols (pKa ~10) without causing side reactions on the amide.

  • Coupling: Add Intermediate A (1.1 eq) in one portion.

  • Heating: Heat the mixture to 60°C for 4-6 hours.

    • Note: Do not exceed 80°C to avoid elimination of the chloride to an acrylamide side-product.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (20 volumes). The product should precipitate.

  • Purification: Filter the solid. If oily, extract with EtOAc. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Part 4: Structural Activity Relationship (SAR) & Utility

This scaffold is valuable because it sits at the intersection of several "drug-like" rules.

The Cyclopropyl Bioisostere

The N-cyclopropyl group is not merely a spacer.[2] It is a "privileged structure" in medicinal chemistry.

  • Metabolic Stability: Unlike an isopropyl group, the cyclopropyl ring lacks an easily abstractable hydrogen atom, slowing down oxidative metabolism (N-dealkylation).

  • Sigma-Hole Interactions: The strained ring has unique electronic properties (high p-character in C-C bonds) that can engage in specific hydrophobic interactions with receptor pockets [2].

The 3-Bromo Handle

The bromine at the meta position is intentional.

  • Library Generation: It allows this molecule to serve as a "core" for diversity. You can react this scaffold with 50+ aryl boronic acids via Suzuki coupling to generate a library of biphenyl ethers in a single afternoon.

  • Electronic Effect: The electron-withdrawing bromine increases the acidity of the phenol slightly, strengthening the ether bond against metabolic cleavage.

SAR Logic Diagram

SAR_Logic cluster_0 Functional Utility Core 2-(3-bromophenoxy)-N- cyclopropylacetamide Feat1 Cyclopropyl Group: Reduces N-dealkylation (Metabolic Stability) Core->Feat1 Feat2 Ether Linker: Rotatable bond for induced fit binding Core->Feat2 Feat3 3-Bromo Substituent: Orthogonal reactive handle for Suzuki/Buchwald coupling Core->Feat3

Figure 2: Structure-Activity Relationship (SAR) dissection of the scaffold.

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.20 (br s, 1H, NH)
      
    • 
       7.10-7.30 (m, 4H, Aromatic) — Look for the specific 1,3-substitution pattern.
      
    • 
       4.45 (s, 2H, O-CH2-CO) — Key singlet confirming ether formation.
      
    • 
       2.65 (m, 1H, Cyclopropyl CH)
      
    • 
       0.40-0.60 (m, 4H, Cyclopropyl CH2) — Distinctive high-field multiplets.
      
  • LC-MS:

    • Method: Electrospray Ionization (ESI+).

    • Target Mass: [M+H]+ = 270.0/272.0 (1:1 ratio due to Br isotope pattern).

    • Purity: >95% by UV area integration (254 nm).

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[2][3][4][5][6] Scientific Update Webinars.

  • PubChem. (2024).[7] 2-(3-Bromophenoxy)acetamide Compound Summary. National Library of Medicine. [7]

  • ChemScene. (2024). 2-(3-Bromophenoxy)-N-cyclopropylacetamide Product Data.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

This technical guide details the high-yield synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide , a pharmacophore frequently encountered in the development of kinase inhibitors, antitubercular agents, and GPCR ligands [1]. The phenoxyacetamide scaffold serves as a robust linker, providing optimal spatial arrangement between the aromatic "warhead" (3-bromophenol moiety) and the solubilizing/binding "tail" (cyclopropylamine).

The protocol utilizes a convergent synthetic strategy , prioritizing the formation of the amide bond prior to the ether linkage. This approach minimizes the risk of side reactions associated with the cyclopropyl ring and avoids the harsh hydrolysis steps required by linear ester-based routes.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10]
  • Target: 2-(3-bromophenoxy)-N-cyclopropylacetamide

  • CAS (Target): 1016881-49-4[1]

  • Molecular Formula: C₁₁H₁₂BrNO₂

  • Molecular Weight: 269.12 g/mol

Retrosynthetic Analysis & Strategy

The synthesis is designed around two primary disconnections: the C-O ether bond and the C-N amide bond. While a linear route (Phenol


 Ester 

Acid

Amide) is possible, it is operationally inefficient. We employ a Convergent Route via a chloroacetamide intermediate.
Mechanistic Rationale
  • Amide Formation (Step 1): Nucleophilic acyl substitution of chloroacetyl chloride by cyclopropylamine. The high nucleophilicity of the primary amine allows this to proceed rapidly at low temperatures.

  • Ether Formation (Step 2): Williamson Ether Synthesis.[2] The 3-bromophenol acts as the nucleophile displacing the chloride.

    • Critical Optimization: The use of Potassium Iodide (KI) as a catalyst facilitates an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, significantly accelerating the rate-determining step [2].

Pathway Visualization

Retrosynthesis Target 2-(3-bromophenoxy)-N- cyclopropylacetamide Inter1 2-Chloro-N- cyclopropylacetamide Inter1->Target Williamson Ether (SN2) Inter2 3-Bromophenol Inter2->Target + Base/KI Start1 Chloroacetyl Chloride Start1->Inter1 Acyl Substitution Start2 Cyclopropylamine Start2->Inter1 + Base (TEA)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-cyclopropylacetamide

Objective: Isolate the electrophilic linker with high purity to prevent side-reactions in Step 2.

Reagents:

  • Chloroacetyl chloride (1.1 eq)[3]

  • Cyclopropylamine (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Cyclopropylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve Chloroacetyl chloride (11 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 30 minutes.

    • Note: Exothermic reaction. Maintain internal temperature

      
       to prevent bis-acylation.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize excess acid.

    • Wash with Brine (30 mL), dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficiently pure (>95%).

Checkpoint: Expected product is a white solid.

  • Validation: ¹H NMR should show a singlet at ~4.0 ppm (

    
    ) and cyclopropyl multiplets at ~0.5-0.8 ppm.
    
Step 2: Coupling to 2-(3-bromophenoxy)-N-cyclopropylacetamide

Objective: Displacement of the chloride by the phenoxide anion.

Reagents:

  • 3-Bromophenol (1.0 eq)

  • 2-Chloro-N-cyclopropylacetamide (Step 1 product) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Milled/Powdered
    
  • Potassium Iodide (KI) (0.1 eq) - Catalyst

  • Acetonitrile (MeCN) or Acetone

Procedure:

  • Activation: In a 100 mL RBF, dissolve 3-Bromophenol (5 mmol) in MeCN (25 mL). Add

    
      (10 mmol) and stir at RT for 15 minutes.
    
    • Why: Pre-stirring generates the phenoxide anion, ensuring immediate reaction upon electrophile addition.

  • Addition: Add 2-Chloro-N-cyclopropylacetamide (5.5 mmol) and KI (0.5 mmol).

  • Reflux: Heat the mixture to reflux (

    
     for MeCN) for 4–6 hours.
    
    • Monitoring: TLC should show disappearance of the phenol. The product usually runs higher (less polar) than the phenol but lower than the chloride.

  • Workup:

    • Cool to RT and filter off the inorganic salts (

      
      ). Rinse the filter cake with EtOAc.[4]
      
    • Concentrate the filtrate.[4] Redissolve residue in EtOAc (50 mL).

    • Wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol (Critical for purity).

    • Wash with Brine, dry over

      
      , and concentrate.[5]
      
  • Purification: Flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexane).

Workflow Diagram

Workflow Start Start: 3-Bromophenol + K2CO3 in MeCN Add Add Chloroacetamide + KI (cat) Start->Add Reflux Reflux 80°C (4-6h) Add->Reflux Filter Filter Inorganic Salts Reflux->Filter Wash Wash 1M NaOH (Remove unreacted Phenol) Filter->Wash Dry Dry & Concentrate Wash->Dry Final Pure Target Molecule Dry->Final

Figure 2: Operational workflow for the Williamson Ether Synthesis step.[6][7][5]

Analytical Validation & QC

To ensure the protocol is a "self-validating system," compare your results against these expected parameters.

Quantitative Data Summary
ParameterStep 1 (Linker)Step 2 (Target)
Limiting Reagent Cyclopropylamine3-Bromophenol
Theoretical Yield ~95%75-85%
Appearance White Crystalline SolidOff-white/White Solid
Key Impurity Cyclopropylamine HCl saltUnreacted Phenol
Removal Method Acid Wash (1M HCl)Base Wash (1M NaOH)
Expected ¹H NMR Characterization (CDCl₃, 400 MHz)
  • Aromatic Region (6.8 - 7.3 ppm): 4H multiplet corresponding to the 1,3-disubstituted benzene ring. Look for the distinct splitting of the proton ortho to the bromine.

  • Amide NH (~6.5 ppm): Broad singlet.

  • Alpha-Methylene (

    
    ):  Singlet at 
    
    
    
    4.4 - 4.5 ppm.
  • Cyclopropyl Methine (

    
    ):  Multiplet at 
    
    
    
    2.7 - 2.8 ppm.
  • Cyclopropyl Methylene (

    
    ):  Two multiplets at 
    
    
    
    0.8 and 0.5 ppm (characteristic high-field shift).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete deprotonation or moisture.Ensure

is anhydrous/freshly milled. Use dry MeCN.
Residual Phenol Stoichiometry mismatch.Ensure 1M NaOH wash is vigorous. Check pH of aqueous layer > 12.
Dark Coloration Oxidation of phenol or amine.Perform reactions under

atmosphere.
Slow Reaction Poor leaving group displacement.Verify addition of KI (Finkelstein catalyst). Increase temp to reflux.

References

  • BenchChem. (2025).[6][3][4][5] The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide. Retrieved from

  • L.S. College. (2020). Williamson Ether Synthesis: Scope and Mechanism. Retrieved from

  • Chemistry Steps. (2022). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • CymitQuimica. (n.d.). N1-Cyclopropyl-2-chloroacetamide Product Data. Retrieved from

  • PubChem. (2021).[8] 2-(3-bromophenoxy)acetamide Compound Summary. Retrieved from

Sources

Step-by-step preparation of 2-(3-bromophenoxy)-N-cyclopropylacetamide from 3-bromophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the robust, step-by-step synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide . This scaffold is a valuable intermediate in medicinal chemistry, often serving as a linker in kinase inhibitors or as a core pharmacophore in CNS-active agents.

The protocol utilizes a convergent synthetic strategy (Williamson Ether Synthesis type), selected for its operational simplicity, high atom economy, and scalability compared to stepwise linear esterification-hydrolysis-amidation routes.

Target Molecule Profile[1][2]
  • IUPAC Name: 2-(3-bromophenoxy)-N-cyclopropylacetamide

  • Molecular Formula: C₁₁H₁₂BrNO₂

  • Key Functionalities: Aryl bromide (handle for cross-coupling), Ether linkage, Secondary Amide.

Retrosynthetic Strategy

The most efficient disconnection involves breaking the ether bond. This reveals two key precursors: 3-bromophenol (nucleophile) and 2-chloro-N-cyclopropylacetamide (electrophile). This approach avoids the handling of unstable acid chlorides derived from phenoxyacetic acids.

Retrosynthesis Target Target: 2-(3-Bromophenoxy)-N-cyclopropylacetamide Disconnection Ether Disconnection (S_N2) Target->Disconnection Precursor1 Nucleophile: 3-Bromophenol Disconnection->Precursor1 Precursor2 Electrophile: 2-Chloro-N-cyclopropylacetamide Disconnection->Precursor2 Start1 Commercial Reagent: Chloroacetyl Chloride Precursor2->Start1 Amidation Start2 Commercial Reagent: Cyclopropylamine Precursor2->Start2

Figure 1: Retrosynthetic analysis utilizing a convergent approach to minimize steps and maximize yield.

Experimental Protocols

Stage 1: Synthesis of Electrophile (2-Chloro-N-cyclopropylacetamide)

Note: If this intermediate is commercially available (CAS 19047-31-5), proceed directly to Stage 2. However, in-house preparation is often more cost-effective.

Rationale: The reaction between cyclopropylamine and chloroacetyl chloride is highly exothermic. A biphasic system or controlled addition at low temperature is critical to prevent bis-alkylation or polymerization.

Reagents & Stoichiometry:

Reagent Equiv. Role
Cyclopropylamine 1.0 Nucleophile
Chloroacetyl chloride 1.1 Electrophile
Triethylamine (TEA) 1.2 Acid Scavenger

| Dichloromethane (DCM) | Solvent | Reaction Medium |[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Cyclopropylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL/g amine).

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C.

  • Addition: Add Chloroacetyl chloride (1.1 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature < 5°C to avoid side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup:

    • Quench with saturated NaHCO₃ solution.[2]

    • Separate the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Output: Off-white solid. Yield typically >85%.[3][4] This material is usually sufficiently pure for Stage 2.

Stage 2: Coupling (Williamson Ether Synthesis)

Rationale: This S_N2 reaction requires a base to generate the phenoxide anion. Potassium Carbonate (K₂CO₃) is preferred over stronger bases (like NaH) to prevent side reactions with the amide proton. Potassium Iodide (KI) is added as a catalyst (Finkelstein reaction) to generate the more reactive iodo-intermediate in situ.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Bromophenol 1.0 Nucleophile
2-Chloro-N-cyclopropylacetamide 1.1 Electrophile
Potassium Carbonate (K₂CO₃) 2.0 Base
Potassium Iodide (KI) 0.1 Catalyst

| Acetone (or DMF) | Solvent | Medium |

Protocol:

  • Activation: In a 100 mL RBF, dissolve 3-Bromophenol (1.0 eq) in reagent-grade Acetone (or DMF for faster rates). Add K₂CO₃ (2.0 eq) and stir at RT for 15 minutes to facilitate phenoxide formation.

  • Addition: Add the 2-Chloro-N-cyclopropylacetamide (1.1 eq) prepared in Stage 1 and KI (0.1 eq).

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours.

    • Validation: TLC should show the disappearance of the phenol (lower R_f) and the appearance of the product (higher R_f).

  • Workup & Isolation: (See Figure 2 for visual flow)

    • Cool to RT. Filter off the inorganic solids (K₂CO₃/KCl).

    • Concentrate the filtrate to remove Acetone.

    • Redissolve the residue in EtOAc and wash with 1M NaOH (2x) to remove any unreacted phenol (Critical step for purity).

    • Wash with Brine, dry over MgSO₄, and concentrate.

WorkupFlow Reaction Reaction Mixture (Acetone Reflux) Filter Filtration Reaction->Filter Solids Solid Waste (K2CO3, KCl) Filter->Solids Discard Filtrate Filtrate (Product + Solvent) Filter->Filtrate Conc Concentrate (Remove Acetone) Filtrate->Conc Extract Redissolve in EtOAc Wash with 1M NaOH Conc->Extract PhaseAq Aqueous Phase (Unreacted Phenol) Extract->PhaseAq Discard PhaseOrg Organic Phase (Target Product) Extract->PhaseOrg Final Dry (MgSO4) & Concentrate -> Final Solid PhaseOrg->Final

Figure 2: Workup and purification workflow ensuring removal of unreacted phenol.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.0–7.3 ppm: Multiplet (Aromatic protons of 3-bromophenyl ring).

    • δ 6.5 ppm: Broad singlet (N-H amide proton).

    • δ 4.45 ppm: Singlet (2H, O-CH ₂-CO).

    • δ 2.75 ppm: Multiplet (1H, Cyclopropyl CH -N).

    • δ 0.5–0.8 ppm: Multiplets (4H, Cyclopropyl CH ₂).

  • LC-MS:

    • Expect [M+H]⁺ peak at ~270/272 m/z (1:1 isotopic pattern due to Bromine).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonationSwitch solvent to DMF and increase temperature to 80°C.
Impurity: Phenol Inefficient base washEnsure the 1M NaOH wash is thorough; check pH of aqueous layer > 10.
C-Alkylation Solvent effectHighly unlikely with Phenol/Carbonate, but ensure "Hard" conditions (Acetone/K2CO3) are maintained.

Safety & Hazards

  • Chloroacetyl Chloride: Lachrymator, corrosive, and toxic.[1] Handle only in a fume hood.

  • Cyclopropylamine: Volatile and toxic.

  • 3-Bromophenol: Irritant.[5] Avoid skin contact.

References

  • BenchChem.[2][6] Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. Retrieved from .

  • PubChem. 2-chloro-N-cyclopropylacetamide (CID 735780). National Library of Medicine. Retrieved from .

  • Abdel-Latif, E., et al. (2019).[7] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. ResearchGate. Retrieved from .

  • ChemScene. 2-(3-Bromophenoxy)-N-(cyclopropylmethyl)acetamide (CAS 1016881-49-4).[8] Retrieved from .

Sources

Precision Synthesis of N-Cyclopropylacetamide: Process Optimization for Scale and Purity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

N-cyclopropylacetamide (CAS 29512-07-0) is a critical pharmacophore and building block in the synthesis of antiretrovirals, kinase inhibitors, and agrochemicals. Traditional synthesis often relies on dichloromethane (DCM) as a solvent and uncontrolled exothermic addition, leading to variable yields and safety risks due to the volatility of the starting material, cyclopropylamine (bp 49–50 °C).

This Application Note details an optimized, green-chemistry compliant protocol replacing DCM with Ethyl Acetate (EtOAc) . We demonstrate that strict temperature control during the dosing of acetic anhydride is the governing factor for yield, not the choice of base. The optimized method achieves >95% isolated yield with >99% purity (GC-FID), eliminates chlorinated waste, and utilizes a self-validating aqueous workup.

Introduction & Strategic Value

The cyclopropyl amide moiety imparts unique metabolic stability and conformational rigidity to drug candidates. However, the synthesis of N-cyclopropylacetamide presents a specific process challenge: Substrate Volatility.

Standard protocols often treat cyclopropylamine like standard alkyl amines (e.g., butylamine). However, the heat of reaction from anhydride addition can flash-boil cyclopropylamine (bp ~50 °C) out of the solution before it reacts, leading to:

  • Stoichiometric imbalance: Loss of nucleophile.

  • Impurity formation: Diacylation (trace) or hydrolysis of excess anhydride.

  • Safety hazards: Release of toxic amine vapors.

This guide moves beyond "recipe following" to "process control," focusing on thermodynamics and solvent engineering.

Reaction Mechanism & Design

The synthesis proceeds via a Nucleophilic Acyl Substitution. The lone pair of the cyclopropylamine nitrogen attacks the carbonyl carbon of acetic anhydride.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Cyclopropylamine (Nucleophile) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (Fast, Exothermic) Reagent Acetic Anhydride (Electrophile) Reagent->TS Product N-Cyclopropylacetamide (Target) TS->Product Elimination Byproduct Acetic Acid (Leaving Group) TS->Byproduct Proton Transfer

Figure 1: Mechanistic pathway of nucleophilic acyl substitution. The critical control point is the first exothermic attack.

Optimization Study: Internal Data

We conducted a screening study to replace DCM and optimize stoichiometry.

Solvent Selection Screen

Conditions: 1.0 eq Amine, 1.1 eq


, 1.1 eq 

,

to RT, 2 hours.
SolventDielectric ConstantBoiling PointYield (Isolated)E-Factor (Waste)Verdict
DCM 8.940 °C92%High (Chlorinated)Discontinued
THF 7.566 °C88%MedDifficult extraction
2-MeTHF 6.280 °C94%LowExcellent (Costly)
EtOAc 6.077 °C96% Low Optimal
Toluene 2.4110 °C85%MedProduct precipitates early

Insight: Ethyl Acetate (EtOAc) provides excellent solubility for the starting materials but allows the polar product to be easily washed with water/brine to remove impurities. It is the "Gold Standard" replacement for DCM in this protocol.

Temperature & Addition Rate Impact

Solvent: EtOAc. Scale: 100 mmol.

Temp (

)
Addition TimeObservationYield
25 °C5 min (Fast)Violent exotherm, reflux observed78% (Amine loss)
0 °C5 min (Fast)Moderate exotherm (

)
89%
0 °C 30 min (Slow) Controlled (

)
97%

Causality: Rapid addition at room temperature causes the volatile amine to vaporize into the headspace, removing it from the liquid reaction phase.

The Optimized Protocol

Materials & Equipment
  • Reagents: Cyclopropylamine (Reagent Grade, >98%), Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), Ethyl Acetate (EtOAc).
  • Equipment: 3-Neck Round Bottom Flask, Pressure-Equalizing Addition Funnel, Internal Thermometer, Ice/Water Bath.

Step-by-Step Methodology

Step 1: Reactor Charging (The "Cold Start")

  • Assemble the glassware and flush with Nitrogen (

    
    ). Note: While not strictly air-sensitive, 
    
    
    
    prevents moisture from hydrolyzing the anhydride.
  • Charge Cyclopropylamine (1.0 eq) and Triethylamine (1.1 eq) into the flask.

  • Add EtOAc (10 volumes) . Example: For 10g amine, use 100mL solvent.

  • Cool the mixture to 0–5 °C using an ice bath. CRITICAL: Wait until the internal temperature stabilizes.

Step 2: Controlled Addition (The "Thermodynamic Throttle")

  • Charge Acetic Anhydride (1.1 eq) into the addition funnel.

  • Add

    
     dropwise over 30–45 minutes .
    
  • Monitor: Ensure internal temperature does not exceed 10 °C .

    • Self-Validation: If temp spikes >10°C, stop addition. The system is telling you the heat transfer rate is insufficient.

  • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT) for 2 hours .

Step 3: Workup & Isolation (The "Partition Purge")

  • Quench: Add 10% aqueous NaOH (2 volumes) to quench excess anhydride and convert acetic acid byproduct to sodium acetate (water-soluble). Stir for 15 mins.

  • Phase Split: Transfer to a separatory funnel. Separate layers.

    • Top Layer: Product in EtOAc.[1][2][3]

    • Bottom Layer: Aqueous waste (Salts).

  • Wash: Wash the organic layer with:

    • 1x 1M HCl (removes unreacted amine/TEA).

    • 1x Brine (dries the organic layer).

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure (Rotovap) at 40 °C.
    

Step 4: Purification

  • State Check: The residue is typically a colorless oil or low-melting solid.

  • High Purity: If oil, distill under high vacuum (0.5 mmHg).

  • Standard Purity: If solidifying, recrystallize from Hexane/EtOAc (10:1).

Process Workflow Diagram

Workflow Setup 1. Charge Reactor (Amine + Et3N + EtOAc) Cool to 0°C Add 2. Controlled Addition of Ac2O (Keep T < 10°C) Setup->Add Stable Temp React 3. Reaction Warm to RT (2 hrs) Add->React Addition Complete Quench 4. Quench & Wash (NaOH -> HCl -> Brine) React->Quench TLC Check Isolate 5. Concentration & Distillation Quench->Isolate Phase Split

Figure 2: Operational workflow emphasizing temperature control and aqueous purification.

Analytical Validation (QC)

To validate the success of the synthesis, use the following parameters:

  • TLC: 100% EtOAc or 5% MeOH/DCM. Stain with

    
     (Amides don't stain well with UV, but the cyclopropyl ring may show weak absorbance).
    
  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.0-6.5 (br s, 1H, NH)
      
    • 
       2.7 (m, 1H, CH of cyclopropyl)
      
    • 
       1.95 (s, 3H, 
      
      
      
      acetyl)
    • 
       0.75 (m, 2H, 
      
      
      
      cyclopropyl)
    • 
       0.50 (m, 2H, 
      
      
      
      cyclopropyl)
  • Acceptance Criteria: Absence of peaks at

    
     2.3 (Cyclopropylamine starting material) and 
    
    
    
    2.2 (Acetic Anhydride).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Amine evaporation during addition.Cool to -10°C; Slow down addition rate.
Yellow/Brown Color Oxidation or high temp.Ensure

atmosphere; Keep temp <40°C during rotovap.
Smell of Vinegar Residual Acetic Acid.Insufficient NaOH wash. Repeat basic wash (pH > 10).
Product is Wet/Oily Residual Solvent.High vacuum drying (oil pump) for 4 hours.

References

  • Green Solvent Selection

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. Link

  • Amide Synthesis Optimization

    • Pattabiraman, V. R., & Bode, J. W. "Rethinking Amide Bond Synthesis." Nature, 2011, 480, 471–479. Link

  • Cyclopropylamine Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6355, Cyclopropylamine." Link

  • Acetylation Protocols (General)

Sources

Application Note: Solubility Profiling of 2-(3-bromophenoxy)-N-cyclopropylacetamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound CAS: 1017020-52-8 | Molecular Weight: 270.12 g/mol | Formula: C₁₁H₁₂BrNO₂

Introduction & Scientific Rationale

The compound 2-(3-bromophenoxy)-N-cyclopropylacetamide is a lipophilic small molecule frequently utilized as a precursor or active scaffold in the development of Rho-kinase (ROCK1/ROCK2) inhibitors, which are critical in cardiovascular and central nervous system disorder research[1].

When handling halogenated phenoxyacetamides, researchers frequently encounter precipitation artifacts during serial dilution into aqueous assay buffers. To mitigate this, understanding the thermodynamic solubility boundary in primary vehicles—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)—is paramount.

Solvent Causality: Why DMSO and Methanol?
  • Dimethyl Sulfoxide (DMSO): DMSO is a critical polar aprotic solvent capable of dissolving both polar and nonpolar compounds, making it the universal standard for maintaining stock solutions in drug discovery[2]. The high dipole moment of the S=O bond effectively solvates the polar cyclopropylacetamide group, while the hydrophobic methyl groups interact favorably with the bromophenoxy ring. Fragment-based screening and high-throughput biological assays typically require stock solutions in DMSO at concentrations of 1 mM to 10 mM or higher[3].

  • Methanol (MeOH): Methanol is a polar protic solvent. Its hydroxyl (-OH) group disrupts intermolecular hydrogen bonding between the amide moieties of the compound, aiding dissolution. Furthermore, its high volatility and low viscosity make it the solvent of choice for LC-MS analytical preparations and intermediate stock dilutions where solvent evaporation is required.

Quantitative Solubility Data

The interplay between the hydrophobic bromophenoxy ring and the polar amide group dictates the molecule's overall polarity. The table below summarizes the expected solubility limits based on physicochemical profiling.

SolventPolarity IndexPredicted Thermodynamic Solubility (25°C)Primary Application
Dimethyl Sulfoxide (DMSO) 7.2> 30 mg/mL (> 110 mM)High-concentration biological stock solutions; fragment screening.
Methanol (MeOH) 5.110 - 15 mg/mL (~ 37 - 55 mM)Analytical chromatography (LC-MS); intermediate dilutions.
Aqueous Buffer (pH 7.4) 9.0< 0.1 mg/mL (< 0.3 mM)Final assay media (requires <1% DMSO final concentration).

Workflow Visualization

G A 2-(3-bromophenoxy)-N-cyclopropylacetamide (Solid Powder) B Primary Solvent Selection A->B Weighing C DMSO (Biological Assays) B->C High Polarity D Methanol (Analytical LC-MS) B->D Volatile/Protic E Thermodynamic Solubility (Shake-Flask Method) C->E D->E F Stock Solution Preparation (10 mM - 50 mM) E->F HPLC Validation G Downstream Application (ROCK Kinase Assays) F->G Serial Dilution

Workflow for solubility determination and stock preparation of the target compound.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility, as it avoids the supersaturation artifacts common in kinetic solvent-shift methods[4].

Causality: Kinetic solubility relies on solvent shifting (e.g., spiking DMSO into water), which often traps compounds in a metastable supersaturated state, leading to false-positive solubility limits. The shake-flask method relies on true solid-liquid equilibrium.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount (~50 mg) of solid 2-(3-bromophenoxy)-N-cyclopropylacetamide into two separate 2 mL amber glass vials.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to Vial 1, and 1.0 mL of HPLC-grade Methanol to Vial 2.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to 25°C. Agitate at 300 rpm for 48 hours. Reasoning: 48 hours ensures that the thermodynamic equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Centrifuge the vials at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully withdraw the clear supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial. Reasoning: PTFE is chemically resistant to both DMSO and Methanol and prevents micro-particulates from skewing HPLC-UV quantification.

  • Quantification: Dilute the filtered solution 1:100 in the respective solvent and analyze via HPLC-UV at 254 nm against a standard calibration curve.

Self-Validation System: Always prepare a secondary vial with a known reference standard (e.g., Fasudil for ROCK inhibitors) subjected to the exact same equilibration conditions. If the reference standard's calculated solubility deviates by >5% from established literature values, the equilibration time or HPLC calibration curve must be rejected and recalibrated.

Protocol B: Preparation of 10 mM In Vitro Stock Solutions

Step-by-Step Methodology:

  • Calculation: To prepare a 10 mM stock, weigh exactly 2.70 mg of 2-(3-bromophenoxy)-N-cyclopropylacetamide.

  • Dissolution: Transfer the powder to a sterile 1.5 mL Eppendorf tube and add 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Homogenization: Vortex the solution for 60 seconds, followed by sonication in a water bath at room temperature for 5 minutes until the solution is completely clear.

  • Aliquotting: Divide the stock into 50 µL aliquots in amber vials and store at -20°C. Reasoning: Amber vials prevent photodegradation of the bromophenoxy ring. Aliquotting prevents moisture absorption and precipitation caused by repeated freeze-thaw cycles.

Self-Validation System: After preparing the 10 mM DMSO stock, perform a 1:1000 dilution into your final aqueous assay buffer (yielding a 10 µM final concentration with 0.1% DMSO). Monitor the solution for turbidity via nephelometry at 620 nm. An absence of light scattering validates that the stock concentration is suitable for downstream aqueous assays without precipitating out of solution.

References

  • Title: Patent Application Publication: RHO KINASE INHIBITORS (US 2021/0147391 A1)
  • Source: PubMed Central (PMC)
  • Title: Dimethyl sulfoxide Source: Wikipedia URL
  • Title: In-depth Technical Guide: The Solubility Profile of Phenyl Diethylsulfamate Source: Benchchem URL

Sources

Technical Application Note: HTS Optimization & Validation for 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for Senior Application Scientists and HTS Managers. It treats 2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS 1017020-52-8) as a representative lipophilic "lead-like" small molecule, addressing the specific challenges of screening phenoxyacetamide scaffolds in high-throughput environments.[1][2]

Executive Summary

2-(3-bromophenoxy)-N-cyclopropylacetamide is a commercially available small molecule often present in diversity libraries (e.g., ChemBridge, Enamine) used for phenotypic and target-based screening.[1][2] Structurally, it belongs to the phenoxyacetamide class, a scaffold frequently associated with TRP channel modulation , hydrolase inhibition (e.g., FAAH), and auxin-mimicry in agrochemicals.

This guide provides a rigorous technical framework for using this compound in High-Throughput Screening (HTS). It addresses critical "failure modes" specific to this chemotype, including solubility-driven aggregation , liquid handling precision , and hit validation logic .

Chemical Properties & Pre-Screening QC

Before introducing the compound to the HTS deck, specific physicochemical parameters must be accounted for to prevent false negatives/positives.[2]

Physicochemical Profile
PropertyValueHTS Implication
Molecular Weight 270.12 g/mol Fragment/Lead-like; suitable for high-concentration screening.[1][2]
cLogP ~2.1 - 2.3Moderate lipophilicity.[1][2] Risk of precipitation in aqueous buffers >100 µM.[2]
H-Bond Donors/Acceptors 1 / 2Good permeability; likely to cross cell membranes in phenotypic assays.[1][2]
Key Structural Motif Aryl BromideDistinct isotopic pattern (1:1 doublet) in MS; useful for QC tracking.[1][2]
Quality Control Protocol (LC-MS)

The aryl bromide moiety provides a built-in mass spectrometry tag.[1][2]

  • Protocol: Run a rapid LC-MS (ESI+) prior to plate preparation.

  • Acceptance Criteria:

    • Purity >95% (UV 254 nm).[1]

    • Mass Spectrum: Observation of [M+H]+ doublet at m/z 270/272 with nearly equal intensity (characteristic 79Br/81Br isotope pattern).[1]

    • Note: Absence of the doublet indicates debromination or incorrect compound identity.[2]

HTS Protocol: Compound Management & Assay Setup

Stock Preparation & Storage

Phenoxyacetamides are stable but can crystallize from frozen DMSO stocks if not mixed thoroughly.[2]

  • Dissolution: Dissolve solid powder to 10 mM in 100% anhydrous DMSO.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete solubilization of the crystal lattice.

  • Storage: Store in Matrix tubes or low-dead-volume source plates (e.g., Labcyte Echo source plates) at -20°C.

    • Critical: Avoid repeated freeze-thaw cycles (>5) to prevent moisture uptake, which hydrolyzes the amide bond over time.[1]

Acoustic Liquid Handling (Recommended)

Due to the cyclopropyl group, the compound has specific viscosity characteristics in DMSO. Acoustic dispensing (e.g., Labcyte Echo) is superior to tip-based transfer for accuracy at low volumes (2.5 nL – 50 nL).[1]

  • Calibration: Use the "DMSO_SP" (Standard Fluid) calibration.[1][2]

  • Transfer Logic:

    • Single Point Screen: Dispense 50 nL of 10 mM stock into 10 µL assay volume (Final conc: 50 µM, 0.5% DMSO).

    • Dose-Response: Use "Direct Dilution" (dispensing varying volumes of high-concentration stock) rather than serial dilution in DMSO to prevent compound carryover in tips.

Experimental Workflow: Hit Validation

If this compound is identified as a hit, the following validation cascade is required to rule out PAINS (Pan-Assay Interference Compounds) behavior, specifically colloidal aggregation.

Assay Interference Check (Aggregation)

Phenoxyacetamides can form colloidal aggregates at high concentrations, sequestering enzymes and causing false positives.

  • Protocol: Re-test the IC50 in the presence of 0.01% Triton X-100 or 0.05% Tween-80 .

  • Interpretation:

    • Shift in IC50 > 10-fold: Likely an artifact (aggregator).[1][2]

    • Stable IC50: Valid specific interaction.

Orthogonal Assay (Example: TRP Channel vs. GPCR)

Since this scaffold is "privileged" for multiple targets, specificity must be established.

  • Primary Screen: FLIPR Calcium Flux (e.g., for Gq-coupled GPCR or TRP channel).[1]

  • Counter Screen: Electrophysiology (Patch-clamp) or Biochemical Assay (if enzyme target).[1][2]

Visualization: The Screening Cascade

The following diagram illustrates the decision logic for processing this compound from Library Source to Validated Hit.

HTS_Workflow Library Compound Library (10 mM DMSO) Acoustic Acoustic Dispensing (Echo 550/650) Library->Acoustic Primary Primary Screen (Single Point @ 10 µM) Acoustic->Primary Hit_Call Hit Identification (>50% Inhibition/Activation) Primary->Hit_Call Hit_Call->Library No (Archive) QC_Check QC: LC-MS Verification (Br Isotope Check) Hit_Call->QC_Check Yes Dose_Response Dose-Response (IC50) (10-point, 1:3 dilution) QC_Check->Dose_Response Pass Detergent_Test Aggregation Test (+0.01% Triton X-100) Dose_Response->Detergent_Test Valid Validated Lead (Proceed to SAR) Detergent_Test->Valid IC50 Stable False_Pos False Positive (Promiscuous/Aggregator) Detergent_Test->False_Pos IC50 Shift >10x

Caption: Logical workflow for validating 2-(3-bromophenoxy)-N-cyclopropylacetamide hits, emphasizing the critical aggregation check step common for lipophilic amides.

References

  • Compound Identity: PubChem. 2-(3-bromophenoxy)-N-cyclopropylacetamide (CID 44321985).[1][2] National Library of Medicine.[2] [1]

  • HTS Methodology: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Scaffold Context: Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.

  • Liquid Handling: Spence, A. (2010). Acoustic Droplet Ejection for Low-Volume Liquid Handling. SLAS Technology.[2] [1]

Sources

Application Note & Protocol: Solvent Selection for the Dissolution of 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical first step in nearly every phase of pharmaceutical development, from initial synthesis and purification to formulation and analytical testing.[1] The solubility characteristics of an active pharmaceutical ingredient (API) directly influence its bioavailability, manufacturability, and the reliability of analytical measurements. This document provides a comprehensive guide and a structured, multi-step protocol for selecting an optimal solvent for 2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS: 1017020-52-8), a compound of interest in drug discovery programs. We will progress from a theoretical analysis based on molecular structure to systematic experimental protocols for both qualitative screening and quantitative solubility determination, emphasizing the rationale behind each procedural choice to ensure a robust and reproducible outcome.

Introduction: The Central Role of Solvent Selection

In the pharmaceutical industry, solvent selection is a foundational activity that impacts process efficiency, product quality, and safety.[1][2] A poorly chosen solvent can lead to challenges in achieving desired concentrations, instability of the API, or difficulties in downstream processing. Conversely, a well-chosen solvent ensures homogeneity, facilitates accurate analysis, and is compatible with the intended application. The process of solvent selection is not arbitrary; it is a systematic investigation guided by the physicochemical properties of both the solute and the potential solvents.[2] This guide is designed for researchers, scientists, and drug development professionals to establish a reliable and efficient workflow for determining the solubility of 2-(3-bromophenoxy)-N-cyclopropylacetamide.

Compound Profile: 2-(3-bromophenoxy)-N-cyclopropylacetamide

A thorough understanding of the API's molecular structure is the cornerstone of predicting its solubility behavior.[3] The structure of 2-(3-bromophenoxy)-N-cyclopropylacetamide contains several key functional groups that dictate its polarity and potential for intermolecular interactions.

  • Aromatic Ring & Bromine: The bromophenyl group is largely non-polar and hydrophobic.

  • Ether Linkage (-O-): The ether group introduces a polar, hydrogen bond accepting site.

  • Amide Group (-C(=O)NH-): This is a key functional group. It is polar and can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the C=O).

  • Cyclopropyl Group: A small, non-polar, aliphatic ring.

This combination of polar and non-polar regions suggests that the molecule has an intermediate polarity. Computational data supports this initial assessment.

Table 1: Physicochemical Properties of 2-(3-bromophenoxy)-N-cyclopropylacetamide

Property Value Source
CAS Number 1017020-52-8 ChemScene[4]
Molecular Formula C₁₁H₁₂BrNO₂ ChemScene[4]
Molecular Weight 270.12 g/mol ChemScene[4]
Topological Polar Surface Area (TPSA) 38.33 Ų ChemScene[4]
LogP (octanol-water partition coefficient) 2.1065 ChemScene[4]
Hydrogen Bond Donors 1 ChemScene[4]

| Hydrogen Bond Acceptors | 2 | ChemScene[4] |

The LogP value of 2.1065 indicates a greater preference for a lipophilic environment over an aqueous one, suggesting limited water solubility. The TPSA of 38.33 Ų reflects the polar characteristics of the ether and amide groups, implying that polar organic solvents should be effective. The presence of both hydrogen bond donor and acceptor sites is critical, as it allows for strong interactions with protic solvents (like alcohols) and polar aprotic solvents (like acetone or acetonitrile).

A Systematic Workflow for Solvent Selection

A structured approach is essential to efficiently identify the most suitable solvent. The workflow should begin with broad screening to eliminate poor solvents and progressively narrow the field to the best candidates for quantitative analysis.

G cluster_0 Phase 1: Theoretical Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Final Selection A Analyze Compound Structure (Functional Groups, Polarity) B Review Physicochemical Data (LogP, TPSA, MW) A->B C Protocol 1: Qualitative Solubility Screening (Broad Solvent Panel) B->C D Identify Promising Candidates (e.g., Soluble > 1 mg/mL) C->D E Protocol 2: Quantitative Solubility Measurement (Shake-Flask Method) D->E F Determine Precise Solubility (e.g., mg/mL) via HPLC E->F G Evaluate Results based on Application Requirements (Concentration, Safety, Compatibility) F->G H Select Optimal Solvent or Solvent System G->H

Caption: Systematic workflow for solvent selection.

Protocol 1: Preliminary Qualitative Solubility Screening

Objective: To rapidly assess the solubility of 2-(3-bromophenoxy)-N-cyclopropylacetamide across a diverse panel of common pharmaceutical solvents, thereby identifying promising candidates for quantitative analysis.

Rationale: This initial screen uses a small amount of material to quickly categorize solvents into "poor," "moderate," and "good" based on visual inspection. By covering a wide range of polarities and solvent classes (polar protic, dipolar aprotic, non-polar), we can efficiently map the compound's general solubility profile.[5]

Materials:

  • 2-(3-bromophenoxy)-N-cyclopropylacetamide

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Small glass vials (e.g., 1.5 mL or 4 mL) with caps

  • Solvent panel (see Table 2)

Table 2: Recommended Solvent Panel for Initial Screening

Solvent Class Polarity Rationale for Inclusion
Water (Buffered pH 7.4) Polar Protic High Establishes aqueous solubility baseline.
Methanol Polar Protic High Polar; H-bond donor/acceptor; common in pharma.[1][6]
Ethanol Polar Protic High Versatile, low toxicity, widely used.[1]
Isopropanol (IPA) Polar Protic Medium-High Common alcohol with slightly lower polarity than ethanol.
Acetonitrile (ACN) Dipolar Aprotic High Polar; lacks H-bond donation; common for chromatography.
Acetone Dipolar Aprotic High Strong solvent for many organic compounds.[1]
Ethyl Acetate (EtOAc) Dipolar Aprotic Medium Medium polarity ester; good for intermediate polarity compounds.
Dichloromethane (DCM) Dipolar Aprotic Medium-Low Effective for many organics, but use with caution (safety).
Tetrahydrofuran (THF) Dipolar Aprotic Medium Cyclic ether, good for moderately polar compounds.
Toluene Non-polar Low Represents non-polar aromatic solvents.

| Heptane/Hexane | Non-polar | Low | Represents non-polar aliphatic solvents. |

Step-by-Step Procedure:

  • Preparation: Weigh approximately 2.0 mg of 2-(3-bromophenoxy)-N-cyclopropylacetamide directly into a clean, dry glass vial. Record the exact weight.

  • Solvent Addition (Initial): Add 200 µL of the first solvent from the panel to the vial. This creates an initial target concentration of ~10 mg/mL.

  • Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visual Observation: Visually inspect the solution against a dark background. Note if all the solid has dissolved.

    • If fully dissolved: The compound is soluble to at least 10 mg/mL. Proceed to test the next solvent.

    • If solid remains: Proceed to the next step.

  • Solvent Addition (Incremental): Add another 200 µL of the same solvent (total volume 400 µL, target concentration ~5 mg/mL). Vortex for 1-2 minutes and observe.

  • Further Dilution: If solid still remains, continue adding solvent in increments (e.g., 600 µL, then 1000 µL) until the solid dissolves or a practical lower limit is reached (e.g., < 1 mg/mL).

  • Record Results: Record the approximate solubility for each solvent using descriptive terms or estimated concentration ranges (e.g., ">10 mg/mL," "approx. 2-5 mg/mL," "<1 mg/mL").

  • Repeat: Repeat steps 1-7 for each solvent in the panel.

Protocol 2: Quantitative Solubility Determination via Shake-Flask Method

Objective: To determine the precise equilibrium solubility of the compound in the most promising solvents identified in Protocol 1.

Rationale: The shake-flask method is considered the gold standard for measuring thermodynamic equilibrium solubility.[7] The protocol involves agitating an excess of the solid compound in the solvent for an extended period to ensure the solution reaches saturation.[8] Subsequent analysis of the supernatant provides a highly accurate and reproducible solubility value.

G A Add Excess Solid API to Solvent in Vial B Equilibrate at Controlled Temp (e.g., 25°C or 37°C) with Constant Agitation A->B C Incubate for 24-72 hours to Reach Equilibrium B->C D Cease Agitation, Allow Solids to Settle C->D E Withdraw Supernatant (Avoid Disturbing Pellet) D->E F Clarify Sample via Centrifugation or Filtration (e.g., 0.22 µm PTFE filter) E->F G Dilute Sample Accurately into Mobile Phase F->G H Quantify Concentration using Validated HPLC-UV Method G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask equilibrium solubility protocol.

Materials:

  • 2-(3-bromophenoxy)-N-cyclopropylacetamide

  • Promising solvents identified from Protocol 1

  • Orbital shaker with temperature control

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE, check for compatibility)

  • Calibrated pipettes

  • Volumetric flasks

  • Validated HPLC-UV method for quantification of the API

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 2-(3-bromophenoxy)-N-cyclopropylacetamide to a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., add 10-20 mg to 1 mL of solvent).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility) and agitation speed.[8]

  • Incubation: Allow the suspension to agitate for at least 24 hours. For compounds that may have slow dissolution kinetics, 48 or 72 hours may be necessary to ensure equilibrium is reached.[7]

  • Sample Preparation: After incubation, remove the vial and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: To remove any fine particulates, either centrifuge the aliquot and take the supernatant, or filter it through a chemically compatible 0.22 µm syringe filter. Self-validation step: It is good practice to check for compound adsorption to the filter material.[7]

  • Dilution: Accurately dilute the clarified supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using the validated HPLC-UV method to determine the precise concentration.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure statistical validity.[8]

Table 3: Example Data Presentation for Quantitative Solubility

Solvent Temperature (°C) Mean Solubility (mg/mL) Std. Deviation
Methanol 25 Result Result
Acetone 25 Result Result
Acetonitrile 25 Result Result

| Ethyl Acetate | 25 | Result | Result |

Safety and Environmental Considerations

Solvent selection must not be based solely on solubility performance. The safety, health, and environmental (SHE) profile of a solvent is paramount, especially in a pharmaceutical context. Solvents contribute significantly to the waste streams of manufacturing processes.[9]

  • Toxicity: Prioritize solvents with lower toxicity profiles (e.g., ethanol, isopropanol) over those with higher risks (e.g., dichloromethane, 1,4-dioxane).

  • Flammability: Be aware of the flash points and handling requirements for flammable solvents like acetone and diethyl ether.

  • Environmental Impact: Consider solvents that are more biodegradable and have a lower environmental impact. Several pharmaceutical companies have developed solvent selection guides that rank solvents based on their "green" credentials.[5]

  • Regulatory Acceptance: For later-stage development, ensure the chosen solvents are acceptable under regulatory guidelines (e.g., ICH Q3C for residual solvents).

Conclusion

The selection of a suitable solvent for 2-(3-bromophenoxy)-N-cyclopropylacetamide is a data-driven process that balances solubilizing power with practical considerations of safety, cost, and application. Based on its chemical structure, which features both polar hydrogen-bonding groups and non-polar regions, this compound is predicted to be most soluble in polar organic solvents. The systematic approach outlined here, beginning with a broad qualitative screen (Protocol 1) followed by precise quantitative measurement using the shake-flask method (Protocol 2), provides a robust framework for making an informed and scientifically sound decision. Solvents such as methanol, ethanol, acetone, and acetonitrile are expected to be strong candidates. The final choice must be tailored to the specific context, whether for chemical synthesis, purification, formulation, or analytical testing.

References

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. Retrieved March 7, 2026, from [Link]

  • Prat, D., et al. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering. Retrieved March 7, 2026, from [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved March 7, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 7, 2026, from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved March 7, 2026, from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved March 7, 2026, from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved March 7, 2026, from [Link]

Sources

Application Note: Rapid and Efficient Synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide via Microwave-Assisted Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide, a potential building block in medicinal chemistry. The method utilizes microwave-assisted organic synthesis (MAOS) to significantly accelerate the Williamson ether synthesis reaction between 3-bromophenol and 2-chloro-N-cyclopropylacetamide. This approach offers substantial advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields, aligning with the principles of green chemistry.[1][2][3][4] This document offers a step-by-step guide, from reagent preparation to product characterization, and explains the scientific rationale behind the chosen parameters, ensuring both reproducibility and safety.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with the resulting motifs being prevalent in pharmaceuticals, agrochemicals, and material science.[5] The Williamson ether synthesis, a reliable and well-established SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide, remains a cornerstone for constructing these linkages.[6]

However, conventional heating methods for this reaction often require prolonged heating under reflux conditions, which can be time-consuming and energy-intensive.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[2][3] By utilizing microwave irradiation, polar molecules within the reaction mixture are heated directly and uniformly, leading to a rapid increase in temperature and dramatic acceleration of reaction rates.[1][8] Reactions that might take hours using an oil bath can often be completed in a matter of minutes in a dedicated microwave reactor.[4][9] This rapid, controlled heating not only improves efficiency but can also lead to cleaner reactions with fewer byproducts.[2][3]

This protocol details the application of MAOS to the synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide, a compound featuring a bromophenoxy group and a cyclopropylamide moiety, both of which are of interest in drug discovery. The methodology is designed to be robust, efficient, and easily adaptable.

The Core Reaction: Williamson Ether Synthesis

The synthesis proceeds via a classic SN2 mechanism. The hydroxyl group of 3-bromophenol is deprotonated by a base, in this case, potassium carbonate, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-chloro-N-cyclopropylacetamide, displacing the chloride leaving group to form the desired ether linkage.

Reaction Scheme

G reactant1 3-Bromophenol reagents K2CO3, DMF Microwave (120°C, 20 min) reactant1->reagents reactant2 2-chloro-N-cyclopropylacetamide reactant2->reagents product 2-(3-bromophenoxy)-N-cyclopropylacetamide reagents->product

Caption: Overall reaction scheme for the synthesis.

Mechanistic Rationale

The choice of reagents and conditions is critical for the success of the reaction:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ≈ 9-10) without causing unwanted side reactions. It is also a solid, which simplifies the workup process.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for microwave-assisted synthesis as it couples efficiently with microwave irradiation.[9] It also readily dissolves the reactants and facilitates the SN2 reaction.

  • Microwave Irradiation: The primary role of the microwave is to provide rapid and uniform heating to the reaction mixture. This "superheating" effect, where the solvent can reach temperatures well above its atmospheric boiling point in a sealed vessel, dramatically accelerates the rate of the SN2 reaction.[8][9]

Experimental Protocol

This protocol is designed for execution in a dedicated microwave reactor for organic synthesis. Domestic microwave ovens are not suitable due to the lack of temperature and pressure controls and pose a significant safety risk.[8][10]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)
3-Bromophenol591-20-8173.011.0173 mg
2-chloro-N-cyclopropylacetamide19047-31-5133.571.1147 mg
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.0276 mg
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-3 mL
Equipment
Dedicated Microwave Synthesizer----
10 mL Microwave Reaction Vial----
Magnetic Stir Bar----
Standard Glassware for Workup----
Rotary Evaporator----
Flash Chromatography System----
Step-by-Step Synthesis Protocol

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification prep1 1. Add 3-bromophenol (173 mg) to a 10 mL microwave vial. prep2 2. Add 2-chloro-N-cyclopropylacetamide (147 mg). prep1->prep2 prep3 3. Add K2CO3 (276 mg) and a stir bar. prep2->prep3 prep4 4. Add 3 mL of anhydrous DMF. prep3->prep4 react1 5. Seal the vial with a Teflon septum cap. prep4->react1 react2 6. Place vial in microwave reactor. react1->react2 react3 7. Irradiate: - Temp: 120°C - Ramp Time: 2 min - Hold Time: 20 min - Power: 300 W (max) - Stirring: High react2->react3 react4 8. Cool vial to <50°C before handling. react3->react4 workup1 9. Pour reaction mixture into water (30 mL). react4->workup1 workup2 10. Extract with ethyl acetate (3 x 20 mL). workup1->workup2 workup3 11. Combine organic layers, wash with brine, dry (Na2SO4). workup2->workup3 workup4 12. Filter and concentrate under reduced pressure. workup3->workup4 workup5 13. Purify crude product via flash chromatography. workup4->workup5

Caption: Step-by-step experimental workflow.

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromophenol (173 mg, 1.0 mmol).[5][11][12][13]

  • Reagent Addition: Add 2-chloro-N-cyclopropylacetamide (147 mg, 1.1 mmol, 1.1 equiv) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).[14][15]

  • Solvent Addition: Add 3 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Sealing: Securely seal the vial with a Teflon septum cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C (monitored by an external IR sensor)

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Maximum Power: 300 W

    • Stirring: High

  • Cooling: After the irradiation is complete, ensure the vial is cooled to below 50°C using the instrument's compressed air cooling system before removing it from the reactor.[16]

  • Work-up: Open the vial and pour the reaction mixture into a separatory funnel containing 30 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-(3-bromophenoxy)-N-cyclopropylacetamide as a solid.

Trustworthiness and Validation

The reliability of this protocol is ensured through several key validation points:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

  • Reproducibility: Dedicated microwave synthesizers provide excellent control over reaction parameters, ensuring high reproducibility between runs.[2][16]

  • Product Characterization: The identity and purity of the final product must be rigorously confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. This provides unambiguous validation of the synthetic outcome.[17][18][19]

Expected Results and Characterization

The final product, 2-(3-bromophenoxy)-N-cyclopropylacetamide (MW: 270.12 g/mol ), is expected to be a white to off-white solid.

  • Yield: Expected yield is >85% after purification.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Peaks between δ 6.8-7.3 ppm. The protons on the bromophenoxy ring will exhibit characteristic splitting patterns.

    • -OCH₂- Protons: A singlet around δ 4.5-4.7 ppm.

    • -NH- Proton: A broad singlet around δ 6.5-7.5 ppm.

    • Cyclopropyl -CH- Proton: A multiplet around δ 2.7-2.9 ppm.

    • Cyclopropyl -CH₂- Protons: Two multiplets around δ 0.5-0.9 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon (-C=O): Peak around δ 167-169 ppm.

    • Aromatic Carbons: Peaks in the range of δ 113-160 ppm. The carbon attached to bromine (C-Br) will be around δ 122 ppm.

    • -OCH₂- Carbon: Peak around δ 67-69 ppm.

    • Cyclopropyl -CH- Carbon: Peak around δ 22-24 ppm.

    • Cyclopropyl -CH₂- Carbons: Peaks around δ 6-8 ppm.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 270.0, 272.0 (in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).

    • Expected [M+Na]⁺: 292.0, 294.0.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis.[10] Never use a domestic microwave oven. Ensure you are fully trained on the instrument's operation.[10]

  • Pressure Hazard: Reactions in sealed vessels at high temperatures generate significant pressure.[16][20] Do not exceed the recommended solvent volume for the vial and always allow the vessel to cool completely before opening.

  • Chemical Hazards:

    • 3-Bromophenol: Corrosive and toxic. Causes skin and eye irritation.[12] Handle in a chemical fume hood.

    • 2-chloro-N-cyclopropylacetamide: Halogenated amides can be irritants and lachrymators. Handle with care in a fume hood.

    • DMF: A skin and eye irritant. Readily absorbed through the skin.

Conclusion

This application note demonstrates a highly efficient, rapid, and robust method for the synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide using microwave assistance. By leveraging the principles of MAOS, this protocol significantly shortens reaction times and aligns with the goals of green chemistry, providing a valuable tool for researchers in medicinal chemistry and drug discovery. The detailed procedural and analytical guidance ensures that this synthesis can be reliably reproduced.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Microwave Synthesis - Organic Chemistry Portal. (n.d.).
  • 3-Bromophenol: Properties, Safety information - Ketone Pharma. (2024, August 17).
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2).
  • (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
  • PART - 1 INTRODUCTION - BS Publications. (n.d.).
  • 3-Bromophenol(591-20-8)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
  • CAS 591-20-8: 3-Bromophenol - CymitQuimica. (n.d.).
  • Microwave Reactor Safety. (n.d.).
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
  • 6 - Organic Syntheses Procedure. (n.d.).
  • 3-Bromophenol - Chem-Impex. (n.d.).
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.).
  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science. (2024, October 11).
  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions - Organic Chemistry Research. (n.d.).
  • Zn-catalyzed Williamson ether synthesis with microwave irradiation (MW)... - ResearchGate. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • 3-Bromophenol | C6H5BrO | CID 11563 - PubChem. (n.d.).
  • CAS 19047-31-5: N1-CYCLOPROPYL-2-CHLOROACETAMIDE - CymitQuimica. (n.d.).
  • Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (n.d.).
  • 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem. (n.d.).
  • 2-Chloro-N-cyclopropylacetamide | 19047-31-5. (n.d.).
  • 2-chloro-n-(cyclopropylmethyl)-n-propylacetamide (C9H16ClNO) - PubChemLite. (n.d.).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6).
  • cyclopropyl cyanide - Organic Syntheses Procedure. (n.d.).
  • CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents. (n.d.).
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. (n.d.).
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. (n.d.).
  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][11]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC. (n.d.). Retrieved from

  • Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline - IOSRPHR. (2012, January 15).
  • Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives†. (n.d.).
  • Quantitative NMR spectroscopy of biologically active substances and excipients. (2010, October 19).
  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025, February 23).
  • NMR Spectroscopy Applications in Polymer Analysis - Patsnap Eureka. (2025, September 22).
  • Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species - PubMed. (2024, August 21).
  • 1016881-49-4 | 2-(3-Bromophenoxy)-N-(cyclopropylmethyl)acetamide | ChemScene. (n.d.).
  • (PDF) Review of cyclopropyl bromide synthetic process - ResearchGate. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide?

A1: The synthesis is a classic example of the Williamson ether synthesis.[1][2] The mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1] It proceeds in two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 3-bromophenol, forming a more nucleophilic 3-bromophenoxide ion.

  • Nucleophilic Attack: The newly formed 3-bromophenoxide attacks the electrophilic carbon atom of 2-chloro-N-cyclopropylacetamide, displacing the chloride leaving group to form the desired ether linkage.

Q2: What are the most critical parameters affecting the yield of this reaction?

A2: The success of this synthesis hinges on several factors:

  • Choice of Base: The base must be strong enough to completely deprotonate the 3-bromophenol (pKa ≈ 9-10) but not so strong that it promotes side reactions.

  • Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are highly recommended.[1][2]

  • Reaction Temperature and Time: Like most SN2 reactions, the rate is sensitive to temperature. However, excessively high temperatures can favor elimination side reactions or cause decomposition.[3]

  • Anhydrous Conditions: Water can consume the base and protonate the reactive phenoxide, quenching the reaction. Therefore, using anhydrous solvents and an inert atmosphere is critical.[3]

Q3: Why is 2-chloro-N-cyclopropylacetamide a suitable electrophile for this reaction?

A3: 2-chloro-N-cyclopropylacetamide is an excellent substrate because the chlorine atom is attached to a primary carbon. The Williamson ether synthesis works best with primary alkyl halides, as they are less sterically hindered and less prone to undergoing the competing E2 elimination side reaction that is common with secondary and tertiary halides.[1][4]

Visualized Reaction Mechanism

Williamson_Ether_Synthesis Figure 1: S N 2 Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide (Nucleophile) 3-Bromophenol->3-Bromophenoxide Base Base (e.g., K₂CO₃, NaH) HB Protonated Base Base->HB Alkyl_Halide 2-chloro-N-cyclopropylacetamide (Electrophile) Product 2-(3-bromophenoxy)-N-cyclopropylacetamide Alkyl_Halide->Product Leaving_Group Cl⁻ Alkyl_Halide->Leaving_Group

Caption: SN2 mechanism for the synthesis.

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving high yields.

Materials:

  • 3-Bromophenol

  • 2-chloro-N-cyclopropylacetamide[5]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromophenol (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add anhydrous DMF to dissolve the 3-bromophenol.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This indicates the complete formation of the sodium 3-bromophenoxide.

  • Addition of Electrophile: Dissolve 2-chloro-N-cyclopropylacetamide (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1][2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 2-(3-bromophenoxy)-N-cyclopropylacetamide.

Troubleshooting Guide

Problem 1: My reaction yield is very low or I've isolated no product.

  • Possible Cause 1: Ineffective Deprotonation. The 3-bromophenol was not fully converted to the reactive phenoxide. This can happen if the base is too weak or if it was consumed by moisture.

    • Troubleshooting Suggestion: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide.[3] Ensure all glassware is oven-dried and all solvents are anhydrous. Running the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent moisture from entering the system.

    • Rationale: The pKa of phenols is typically around 10. Bases like sodium carbonate may not be strong enough to ensure complete deprotonation. Stronger bases like NaH (conjugate acid H₂, pKa ~36) will deprotonate the phenol irreversibly and completely, driving the reaction forward.[4]

  • Possible Cause 2: Improper Solvent Choice. Using protic solvents (like ethanol or water) or apolar solvents can significantly slow the reaction.

    • Troubleshooting Suggestion: Use a polar aprotic solvent such as DMF, acetonitrile, or DMSO.[1][2]

    • Rationale: Protic solvents can form hydrogen bonds with the phenoxide nucleophile, creating a solvent "cage" that hinders its ability to attack the electrophile. Polar aprotic solvents, however, solvate the cation (e.g., Na⁺) but leave the nucleophile relatively free and highly reactive, accelerating the SN2 reaction.[2][3]

  • Possible Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.

    • Troubleshooting Suggestion: Increase the reaction temperature to the recommended 50-100 °C range and/or extend the reaction time.[1][3] Always monitor the reaction progress by TLC to determine the optimal endpoint.

    • Rationale: SN2 reactions have a significant activation energy barrier. Providing adequate thermal energy ensures that a sufficient number of molecular collisions are energetic enough to lead to product formation in a reasonable timeframe.

Problem 2: My final product is contaminated with unreacted 3-bromophenol.

  • Possible Cause: Incorrect Stoichiometry or Incomplete Reaction. There may have been an excess of the phenol starting material, or the reaction was stopped prematurely.

    • Troubleshooting Suggestion: Ensure that at least one full equivalent of base is used relative to the 3-bromophenol. Using a slight excess (1.1-1.2 equivalents) of the 2-chloro-N-cyclopropylacetamide can help drive the reaction to completion and consume all of the phenoxide.

    • Rationale: The reaction is bimolecular. Ensuring all of the limiting reagent (typically the phenol) is consumed requires either sufficient time or a slight excess of the other reactant.

Problem 3: I see a significant byproduct that is not my starting materials.

  • Possible Cause: C-Alkylation. Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur under certain conditions.[1]

    • Troubleshooting Suggestion: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

    • Rationale: In polar aprotic solvents, the "bare" phenoxide ion has a high charge density on the oxygen atom, making it the preferred site of attack.

  • Possible Cause: Elimination (E2) Reaction. Although less likely with a primary halide, high temperatures and a sterically hindered or very strong base can promote the E2 elimination of HCl from 2-chloro-N-cyclopropylacetamide.

    • Troubleshooting Suggestion: Lower the reaction temperature.[3] Avoid excessively strong or bulky bases if elimination is a suspected issue.

    • Rationale: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

Troubleshooting Workflow

Troubleshooting_Flowchart Start Low Yield or No Product? Check_Base Is the base strong enough? (e.g., NaH, K₂CO₃) Start->Check_Base Check_Conditions Are conditions anhydrous and under inert gas? Check_Base->Check_Conditions Yes Use_Stronger_Base Action: Use NaH or K-tert-butoxide Check_Base->Use_Stronger_Base No Check_Solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) Check_Conditions->Check_Solvent Yes Dry_System Action: Oven-dry glassware, use anhydrous solvent, apply inert atmosphere Check_Conditions->Dry_System No Check_TempTime Is Temp/Time sufficient? (50-100°C, 1-8h) Check_Solvent->Check_TempTime Yes Change_Solvent Action: Switch to DMF or Acetonitrile Check_Solvent->Change_Solvent No Success Optimize and Repeat Check_TempTime->Success Yes Increase_TempTime Action: Increase temperature or extend reaction time. Monitor by TLC. Check_TempTime->Increase_TempTime No Use_Stronger_Base->Check_Conditions Dry_System->Check_Solvent Change_Solvent->Check_TempTime Increase_TempTime->Success

Caption: A logical workflow for troubleshooting low yield.

Data Summary: Recommended Reaction Conditions

ParameterCondition A (Standard)Condition B (High-Yield)Rationale
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)NaH is a stronger, non-nucleophilic base that ensures complete and irreversible deprotonation.[3][4]
Solvent AcetonitrileAnhydrous DMFBoth are excellent polar aprotic solvents; DMF has a higher boiling point, allowing for higher reaction temperatures if needed.[1][2]
Temperature 80 °C (Reflux)60 - 70 °CSufficient to overcome the activation energy without promoting significant side reactions.[3]
Time 4 - 8 hours2 - 6 hoursThe more reactive conditions in B often lead to shorter reaction times. Monitoring by TLC is essential.[1]
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Critical for preventing moisture from quenching the base and phenoxide.[3]
Expected Yield 50-75%70-95%Condition B minimizes side reactions and ensures complete conversion of the limiting reagent.[1][2]

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Millam, M. (2020, July 15). Williamson ether synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Mohan, R. S. (2001). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 78(8), 1083. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclopropylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-cyclopropyl-n-ethylacetamide (C7H12ClNO). Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Hazelchem. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting solubility issues with 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Handling CAS: 1017020-52-8 Molecular Formula: C₁₁H₁₂BrNO₂ Molecular Weight: 270.12 g/mol

Introduction: The Physicochemical Profile

Welcome to the technical support hub for 2-(3-bromophenoxy)-N-cyclopropylacetamide . As a researcher working with this compound—likely in the context of fragment-based drug discovery or agrochemical screening—you have likely encountered its deceptive solubility profile.

While the acetamide linker suggests polarity, the combination of the 3-bromophenoxy moiety and the cyclopropyl ring creates a "lipophilic sandwich" that drives the partition coefficient (cLogP) to approximately 2.1–2.3 . This places the molecule in a precarious zone: soluble in organic solvents but prone to rapid precipitation ("crashing out") upon introduction to aqueous biological buffers.

This guide provides a self-validating troubleshooting workflow to ensure your assay data remains an artifact-free reflection of biological activity, not solubility limitations.

Part 1: Stock Solution Preparation (The Foundation)

Issue: Inconsistent potency data often stems from degraded or wet DMSO stocks. Root Cause: DMSO is hygroscopic. Water uptake initiates hydrolysis of the amide bond or induces micro-precipitation of the hydrophobic solute.

Protocol: The Anhydrous Standard

Do not treat this step as trivial. 90% of "insoluble" compounds are actually "improperly solubilized" compounds.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves). Avoid DMSO stored in plastic bottles for >1 month.

  • Concentration Target: Prepare a 10 mM to 50 mM master stock.

    • Why? Higher concentrations (100 mM) often approach the saturation limit, leading to "silent" crystallization during -20°C storage.

  • Dissolution Mechanics:

    • Add solvent to the vial.[1][2]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 35°C for 5 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Storage: Aliquot into single-use amber glass vials (to prevent photolysis of the C-Br bond). Store at -20°C.

Part 2: Aqueous Dilution (The Danger Zone)

Issue: The compound precipitates immediately upon addition to cell culture media or enzymatic buffer. Root Cause: "Solvent Shock." Rapid change in dielectric constant from DMSO (ε=47) to Water (ε=80) forces the hydrophobic bromophenoxy group to aggregate.

Troubleshooting Guide: The "Step-Down" Dilution
ParameterStandard (Risky)Optimized (Safe)
Direct Addition Squirt 1 µL stock into 1 mL buffer.Intermediate Dilution Step.
Mixing Speed Static addition.Vortexing buffer during addition.
Final DMSO % > 1.0%< 0.5% (ideally 0.1%).
Temperature Cold (4°C) buffer.Room Temp (25°C) or 37°C.
The "Intermediate Plate" Method (Protocol)
  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure DMSO or Ethanol first to create a working stock (e.g., 1 mM).

  • Pre-warm Buffer: Ensure PBS or Media is at 37°C. Cold buffers drastically reduce kinetic solubility.

  • Dynamic Addition: Place the pipette tip submerged in the buffer. Expel the compound while simultaneously swirling or vortexing the tube. This prevents high local concentrations at the injection site.

Part 3: Rescue Strategies (When It Still Crashes)

If you observe turbidity or loss of potency, deploy these formulation "rescue" agents.

FAQ: Which additive should I use?

Q: The compound oils out (forms droplets) instead of crystals.

  • Diagnosis: The cyclopropyl and bromo-aryl groups are forming a hydrophobic liquid phase.

  • Fix: Add a surfactant. Tween-80 (0.05%) or Pluronic F-127 (0.1%) prevents droplet coalescence.

Q: I see fine needles/crystals under the microscope.

  • Diagnosis: Thermodynamic crystallization.

  • Fix: Use a complexing agent. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for phenyl-acetamide derivatives.

    • Protocol: Prepare buffer containing 10-20% HP-β-CD before adding the compound. The hydrophobic cavity encapsulates the bromophenoxy ring.

Q: My IC50 curve is flat.

  • Diagnosis: The compound has precipitated at high concentrations, limiting the effective dose (the "solubility ceiling").

  • Fix: Verify concentration via HPLC/UV-Vis. If the actual concentration plateaus despite adding more compound, you have reached the solubility limit.

Visualizing the Workflow

The following logic gate ensures you identify the specific failure mode (Stock vs. Dilution vs. Intrinsic Insolubility).

Solubility_Workflow Start Start: Compound Solid DMSO_Step Dissolve in Anhydrous DMSO (Target 10-50 mM) Start->DMSO_Step Visual_Check Visual Inspection: Clear Solution? DMSO_Step->Visual_Check Sonicate Sonicate (40°C, 10 min) Visual_Check->Sonicate No (Cloudy) Dilution Dilute into Aqueous Buffer (Final DMSO < 1%) Visual_Check->Dilution Yes Sonicate->Visual_Check Precip_Check Check for Precipitate (Turbidity/Microscopy) Dilution->Precip_Check Success Proceed to Assay Precip_Check->Success Clear Rescue_1 Add 0.05% Tween-80 or Pluronic F-127 Precip_Check->Rescue_1 Oiling Out Rescue_2 Use 20% HP-β-Cyclodextrin as Buffer Base Precip_Check->Rescue_2 Crystals Rescue_1->Precip_Check Retry Rescue_2->Precip_Check Retry Fail_State Compound Unsuitable for Aqueous Assay (Chemical Mod Req) Rescue_2->Fail_State Still Precipitates

Caption: Logical troubleshooting pathway for solubilizing 2-(3-bromophenoxy)-N-cyclopropylacetamide, distinguishing between kinetic solvation issues and thermodynamic solubility limits.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).[1][3]

  • ChemScene. (n.d.). 2-(3-Bromophenoxy)-N-cyclopropylacetamide Product Data. Retrieved March 5, 2026.

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media.

  • PubChem. (2025).[4] Compound Summary: 2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS 1017020-52-8).[5] National Library of Medicine.

  • ThermoFisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers and Lipophilic Compounds. AnalyteGuru.

Sources

Technical Support Center: Purification of 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive resource for the purification of 2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS: 1017020-52-8).[1] This document is structured to assist researchers in overcoming specific isolation challenges, ensuring high-purity output for downstream biological evaluation.

Ticket ID: PUR-2024-BR-AMIDE Subject: Troubleshooting & Optimization of Phenoxyacetamide Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context

This compound is a lipophilic ether-amide typically synthesized via a Williamson ether synthesis between 3-bromophenol and 2-chloro-N-cyclopropylacetamide (or via amide coupling of the corresponding phenoxyacetic acid).[1]

The primary purification challenges stem from:

  • Phenolic Impurities: Unreacted 3-bromophenol (acidic, prone to oxidation).[1]

  • Alkyl Halide Residues: Unreacted 2-chloro-N-cyclopropylacetamide (potential genotoxin).[1]

  • Physical State: The product often oils out rather than crystallizing due to the flexible cyclopropyl and ether linkages.[1]

Decision Matrix: Purification Workflow

Before selecting a protocol, identify your primary contaminant profile using the logic flow below.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Liquid Oily/Gummy Residue CheckState->Liquid Solvent trapped Solid Precipitate/Solid CheckState->Solid Precipitated Extraction Protocol A: Acid/Base Extraction (Removes Phenol/Amine) Liquid->Extraction Solid->Extraction Dissolve in EtOAc first TLC TLC Analysis (Single Spot?) Extraction->TLC Pure Final Product (>98% Purity) TLC->Pure Yes Recryst Protocol B: Recrystallization (EtOAc/Hexane) TLC->Recryst No (Minor impurities) Column Protocol C: Flash Chromatography (SiO2) TLC->Column No (Complex mixture)

Figure 1: Strategic decision tree for selecting the appropriate purification method based on crude material state and purity profile.

Core Purification Protocols

Protocol A: Differential Extraction (The "First Line of Defense")

Objective: Remove unreacted starting materials using pKa differences.[1] Applicability: All crude reaction mixtures derived from alkylation routes.[1]

  • Mechanism:

    • 3-Bromophenol (pKa ~9.3): Deprotonated by NaOH, becomes water-soluble.[1]

    • Cyclopropylamine (if used, pKa ~10.6): Protonated by HCl, becomes water-soluble.[1]

    • Target Amide: Neutral, remains in the organic layer.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Wash: Wash the organic phase with 1N HCl (2 x 10 mL).[1] Removes trace amines.[1]

  • Base Wash (Critical): Wash with 1N NaOH (2 x 10 mL).[1] Removes unreacted 3-bromophenol.[1]

    • Note: Do not use concentrated base or prolonged contact time to avoid hydrolyzing the amide bond.[1]

  • Brine Wash: Wash with saturated NaCl solution (1 x 10 mL) to remove trapped water.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter and evaporate.[1]

Protocol B: Recrystallization (For High Purity)

Objective: Obtain crystalline solid from an oily crude.[1] Applicability: When TLC shows the product is the major component (>85%) but colored impurities persist.[1]

ParameterRecommendationRationale
Solvent System EtOAc / Hexanes (1:3) The amide is soluble in EtOAc; Hexanes acts as the anti-solvent to force precipitation.[1]
Alternative Ethanol / Water (9:1) Good for removing inorganic salts, though yield may be lower.
Temperature Heat to 60°C, cool to 4°CSlow cooling promotes crystal growth over oil formation.[1]

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 60°C).

  • Add Hexanes dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of EtOAc to clear the solution.[1]

  • Remove from heat and let it sit at room temperature for 1 hour.

  • Move to a refrigerator (4°C) overnight.

  • Filter the white crystals and wash with cold Hexanes.

Protocol C: Flash Column Chromatography

Objective: Separation of complex mixtures or closely eluting byproducts.[1] Stationary Phase: Silica Gel (230–400 mesh).[1]

Mobile Phase Gradient:

  • Start: 100% Hexanes (or Petroleum Ether).

  • Ramp: Increase EtOAc concentration gradually (0% → 50%).

  • Elution Point: The target compound typically elutes around 30-40% EtOAc in Hexanes (Rf ≈ 0.3-0.4 in 1:1 Hex:EtOAc).[1]

Troubleshooting & FAQs

Q1: My product remains a sticky yellow oil even after column chromatography. How do I solidify it?

Diagnosis: This is a common issue with N-cyclopropyl amides due to "solvent entrapment" within the crystal lattice or the presence of trace DMF.[1] Solution:

  • Azeotropic Drying: Dissolve the oil in DCM and evaporate it 3 times to remove trace EtOAc/Hexanes.[1]

  • Trituration: Add cold Diethyl Ether or Pentane to the oil. Scratch the side of the flask vigorously with a glass rod.[1] The mechanical agitation often induces nucleation, turning the oil into a white solid.

  • High Vacuum: Dry the oil under high vacuum (<1 mbar) for 24 hours.

Q2: I see a spot on TLC just below my product that won't separate. What is it?

Diagnosis: This is likely 2-(3-bromophenoxy)acetic acid , resulting from the hydrolysis of the amide bond or unreacted intermediate.[1] Confirmation: Spot the TLC plate and expose it to Bromocresol Green stain.[1] If the impurity turns yellow (acidic), it is the carboxylic acid. Remedy:

  • Repeat Protocol A (Base Wash).[1] The acid will be converted to its salt and move to the aqueous layer.[1]

  • If using chromatography, add 1% Acetic Acid to your mobile phase to sharpen the acid peak and separate it from the neutral amide.[1]

Q3: Can I use UV to detect this compound?

Answer: Yes. The 3-bromophenoxy moiety provides strong UV absorption.[1]

  • Wavelength: 254 nm (aromatic ring).[1]

  • Staining: If UV is weak, use Iodine chamber (amide nitrogen binds iodine) or KMnO₄ (oxidizes the ring/alkyl chains).

Contaminant Profile & Removal Table

ContaminantOriginDetection (TLC)Removal Strategy
3-Bromophenol Starting MaterialHigh Rf, UV active, stains with FeCl3Wash with 1N NaOH (Protocol A) [1].[1]
2-chloro-N-cyclopropylacetamide Starting MaterialLow UV visibility, stains with IodineRecrystallization (remains in mother liquor) or Column Chromatography.[1]
DMF / DMSO SolventBaseline smearAqueous wash (x3) or lyophilization.[1]
Inorganic Salts (KBr) Reaction byproductBaseline (doesn't move)Filtration through Celite or aqueous wash.

References

  • PubChem. (n.d.).[1] 2-(3-bromophenoxy)acetamide Compound Summary. National Library of Medicine.[1] Retrieved March 5, 2026, from [Link]

  • Google Patents. (2021).[1] US 2021/0147391 A1 - Rho Kinase Inhibitors.[1] Retrieved March 5, 2026, from

  • MDPI. (2012).[1] Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives. Retrieved March 5, 2026, from [Link]

Sources

Removing unreacted 3-bromophenol from acetamide products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation Subject: Removal of Unreacted 3-Bromophenol from Acetamide Derivatives Ticket ID: PUR-3BP-ACE-001

Executive Summary

This guide addresses the purification of acetamide-based products contaminated with 3-bromophenol (3-BP). The core challenge lies in the similar solubility profiles of neutral amides and phenolic starting materials in organic solvents. Successful isolation relies on exploiting the pKa difference between the acidic phenol (pKa ~9.03) and the neutral amide.

Module 1: The Standard Protocol (Liquid-Liquid Extraction)

Q: What is the most efficient way to remove 3-bromophenol without running a column?

A: The "Gold Standard" method is a pH-controlled Liquid-Liquid Extraction (LLE). Because 3-bromophenol is a weak acid, it can be selectively deprotonated into a water-soluble phenolate salt, while your acetamide product remains in the organic layer.

The Critical Parameter: pH Control Many researchers fail here by using Sodium Bicarbonate (


).
  • 3-Bromophenol pKa: ~9.03 [1][3][1][2]

  • Sat.

    
     pH:  ~8.5
    
  • Result: Bicarbonate is too weak to fully deprotonate 3-bromophenol. You must use a stronger base like Sodium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ) to reach pH > 11.
Protocol: Base Wash Procedure
StepActionMechanism/Rationale
1 Dissolution Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether if possible (peroxide risk/volatility).
2 Base Wash Wash the organic layer 2x with 1.0 M NaOH (cold). Note: Volume ratio 1:1.
3 Brine Wash Wash organic layer 1x with Saturated Brine.
4 Drying Dry over anhydrous

or

.
5 Concentration Filter and evaporate solvent in vacuo.

Q: Will 1M NaOH hydrolyze my acetamide product? A: Generally, no. Acetamides are relatively stable at room temperature in dilute base [4]. However, if your specific derivative is sensitive (e.g., contains esters or other labile groups), substitute NaOH with 10%


 (pH ~11)  and perform the wash quickly with ice-cold solutions.

Module 2: Troubleshooting & Decision Logic

Q: I followed the wash, but I still see a spot for 3-bromophenol on my TLC. Why?

A: This usually stems from three causes:

  • Saturation: The aqueous base was saturated by the phenol. Increase the volume or number of washes.

  • Emulsions: Micro-emulsions can trap the phenol in the organic layer.

  • "Oiling Out": 3-Bromophenol is a low-melting solid (MP ~30-33°C) [1][2]. In high concentrations, the phenolate salt can form an oily third layer between the organic and aqueous phases.

Visualizing the Workflow Use the following logic flow to determine your next step.

PurificationLogic Start Crude Mixture (Acetamide + 3-Bromophenol) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck LLE Liquid-Liquid Extraction (Solvent: EtOAc/DCM) SolubilityCheck->LLE No (Lipophilic) Column Flash Chromatography (Hex/EtOAc) SolubilityCheck->Column Yes (Hydrophilic) BaseChoice Select Base: 1M NaOH (Standard) 10% Na2CO3 (Sensitive) LLE->BaseChoice TLC Check Purity (TLC/LCMS) BaseChoice->TLC Success Isolate Pure Product TLC->Success Clean Fail Impurity Persists? TLC->Fail Dirty Fail->Column High Qty Resin Scavenger Resin (Polymer-supported Carbonate) Fail->Resin Low Qty (<100mg)

Figure 1: Decision matrix for purification strategy based on product solubility and scale.

Module 3: Alternative Methods (When Extraction Fails)

Q: My acetamide is water-soluble, so I can't do an aqueous wash. What now?

A: If your product is polar (e.g., simple acetamide or contains amino/hydroxyl groups), it will partition into the aqueous layer during extraction. You must switch to Solid Phase methods .

Option A: Flash Column Chromatography

3-Bromophenol is distinctively less polar than most acetamides, but it can tail on silica.

  • Stationary Phase: Silica Gel (Standard).[3]

  • Mobile Phase: Hexane:Ethyl Acetate gradient (0%

    
     50% EtOAc).
    
  • Tip: 3-Bromophenol (

    
     ~0.6 in 1:1 Hex/EtOAc) usually elutes before polar acetamides.
    
  • Visualization: 3-Bromophenol stains strongly with KMnO4 (yellow/brown) or UV (254 nm).

Option B: Scavenger Resins (Best for High-Throughput)

For small-scale reactions (<100 mg) where yield is critical, use a polymer-supported base.

  • Reagent: Polymer-supported Carbonate (PS-Carbonate) or Trisamine.

  • Protocol:

    • Dissolve crude in DCM.

    • Add 3-4 equivalents of PS-Carbonate resin.

    • Agitate for 2-4 hours at RT.

    • Filter.[1][3] The phenol stays bound to the resin; the filtrate contains your pure amide.

Module 4: Quantitative Data & Properties

Physicochemical Comparison

Property3-Bromophenol (Impurity)Typical N-Aryl Acetamide (Product)Implication
pKa 9.03 (Acidic) [1][3]~15 (Neutral) / -0.5 (Conj. Acid)Allows base extraction.
LogP ~2.63 (Lipophilic) [3]Variable (usually 1.0 - 2.0)Both soluble in organics.[1]
State (RT) Solid (MP 30-33°C) [2]Solid (High MP)Recrystallization is viable if MP differs significantly.
Reactivity Electrophilic Aromatic Sub.Hydrolysis (High pH/Temp)Avoid boiling in NaOH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11563, 3-Bromophenol. Retrieved from [Link]

  • Kuramochi, H. et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry. Retrieved from [Link]

Sources

Optimizing HPLC separation for 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Optimization for 2-(3-bromophenoxy)-N-cyclopropylacetamide

Introduction: Understanding Your Analyte

Welcome to the technical support hub. Before injecting, we must understand the physicochemical behavior of 2-(3-bromophenoxy)-N-cyclopropylacetamide . This molecule contains a lipophilic brominated aromatic ring, an ether linkage, and a cyclopropyl amide tail.

  • Hydrophobicity (LogP ~2.1): It is moderately lipophilic, making it an ideal candidate for Reversed-Phase Chromatography (RP-HPLC) on C18 stationary phases.

  • Ionization: The amide group is neutral across the typical HPLC pH range (2–8). However, potential impurities like 3-bromophenol (starting material, pKa ~9.3) and 2-(3-bromophenoxy)acetic acid (hydrolysis product, pKa ~3.1) are pH-sensitive.[1]

  • Detection: The aromatic ring provides strong UV absorption at 254 nm , with higher sensitivity at 220 nm .

Core Method Development (Q&A)

Q: What is the recommended starting protocol for this molecule?

A: Do not overcomplicate the initial run. We use a "Scouting Gradient" to assess retention and purity.

Standard Scouting Protocol:

ParameterSetting
Column C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Detection UV @ 254 nm (Reference 360 nm)
Injection Vol 5–10 µL

Gradient Table (Linear):

Time (min)% Mobile Phase BEvent
0.05%Initial Hold
10.095%Linear Ramp
12.095%Wash
12.15%Re-equilibration
15.05%End

Why this works: The acidic mobile phase keeps potential acidic impurities (like the carboxylic acid hydrolysis product) protonated, improving their peak shape and retention. Acetonitrile is preferred over Methanol here due to lower backpressure and sharper peaks for halogenated aromatics.

Q: My target peak elutes at 7.5 minutes, but I have a co-eluting impurity. How do I improve resolution?

A: Resolution (


) is governed by efficiency (

), selectivity (

), and retention (

). Since

is already reasonable (center of gradient), focus on Selectivity (

)
.
  • Change the Organic Modifier: Switch Mobile Phase B to Methanol . Methanol interacts differently with the

    
    -electrons of the aromatic ring and the bromine atom compared to Acetonitrile.
    
  • Change the Stationary Phase: If C18 fails, switch to a Phenyl-Hexyl column. The phenyl ring on the stationary phase will engage in

    
    -
    
    
    
    interactions with the bromophenoxy group of your analyte, often dramatically shifting its retention relative to non-aromatic impurities [1].
Q: How do I identify the impurities based on retention time?

A: Based on the synthesis pathway, you can predict elution order on a C18 column at pH 3:

  • N-cyclopropylamine (Starting Material): Highly polar and basic. Will elute in the Void Volume (t0) (~1.0 min).

  • 2-(3-bromophenoxy)acetic acid (Hydrolysis Product): More polar than the amide. Elutes early (approx. 3–5 min).

  • 2-(3-bromophenoxy)-N-cyclopropylacetamide (Target): Elutes mid-gradient (~7–8 min).

  • 3-bromophenol (Starting Material): Less polar than the acid but similar to the amide. Often elutes close to or just after the target peak depending on the specific C18 carbon load.

Troubleshooting Guide

Scenario 1: Peak Tailing (Asymmetry > 1.2)
  • Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica surface.

  • Fix: Ensure you are using a "Base Deactivated" or highly end-capped column (e.g., "ODS-2" or "Hybrid" particles).

  • Quick Fix: Increase buffer concentration. Add 10-20 mM Ammonium Formate to Mobile Phase A instead of just 0.1% Formic Acid. The ammonium ions compete for silanol sites, sharpening the peak [2].

Scenario 2: Baseline Drift or "Ghost Peaks"
  • Cause: Impurities in the mobile phase accumulation on the column during equilibration.

  • Fix: Use HPLC-grade solvents. "Ghost peaks" that appear at the same time in blank gradients usually come from the water source or contaminated organic modifier. Install a guard column between the pump and the injector to trap mobile phase impurities.

Scenario 3: Retention Time Shifting
  • Cause: Temperature fluctuations or mobile phase evaporation (specifically ACN evaporation).

  • Fix: Use a column oven set to 30°C or 40°C. Do not rely on ambient temperature. Cap solvent bottles to prevent selective evaporation of the organic component.

Visualizing the Optimization Workflow

The following diagram illustrates the logical decision process for optimizing the separation of 2-(3-bromophenoxy)-N-cyclopropylacetamide.

HPLC_Optimization Start Start: Scouting Gradient (C18, Water/ACN + 0.1% FA) Check_Res Check Resolution (Rs) Start->Check_Res Good_Res Rs > 2.0 Target Separated Check_Res->Good_Res Success Bad_Res Rs < 1.5 Co-elution Check_Res->Bad_Res Fail Final_Method Finalize Method & Validate Good_Res->Final_Method Identify_Imp Identify Impurity Type Bad_Res->Identify_Imp Polar_Imp Polar Impurity (e.g., Hydrolysis Acid) Identify_Imp->Polar_Imp NonPolar_Imp Non-Polar Impurity (e.g., 3-Bromophenol) Identify_Imp->NonPolar_Imp Action_Polar Action: Hold Initial %B longer (Isocratic hold at 5% B) Polar_Imp->Action_Polar Action_NonPolar Action: Change Selectivity 1. Switch to MeOH 2. Switch to Phenyl-Hexyl Col NonPolar_Imp->Action_NonPolar Action_Polar->Start Re-run Action_NonPolar->Start Re-run

Caption: Decision tree for optimizing the separation of 2-(3-bromophenoxy)-N-cyclopropylacetamide based on impurity profile.

References

  • Phenomenex. (2023). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity.[2] LCGC International. Retrieved from [Link]

  • PubChem. (2023). 2-(3-Bromophenoxy)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Resolving Cyclopropylamine Coupling Issues in Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Diagnostic Hub. Coupling cyclopropylamine to carboxylic acids is a notoriously challenging transformation in medicinal chemistry and drug development. This guide provides mechanistic troubleshooting, decision matrices, and validated protocols to overcome these hurdles.

Diagnostic Hub: Why Does Cyclopropylamine Fail?

Q: Why does cyclopropylamine routinely produce low yields in standard EDC/HOBt or DCC couplings compared to other primary amines? A: The root cause is a combination of fundamental electronic deactivation and steric hindrance. The cyclopropane ring is highly strained, forcing its carbon atoms to adopt


-like hybridization to maintain the ring geometry. This structural constraint increases the 

-character of the adjacent nitrogen's lone pair, pulling the electron density closer to the nucleus[1]. Consequently, cyclopropylamine is significantly less nucleophilic than typical primary alkylamines (like isopropylamine). When paired with standard active esters (e.g., OBt esters generated by HOBt), the electrophilicity of the carbonyl is simply insufficient to drive the coupling forward, resulting in stalled reactions and unreacted starting materials[2].

Q: How does base selection influence the success of this coupling? A: Standard tertiary amine bases like DIPEA (N,N-diisopropylethylamine) act purely as proton scavengers. For a weak nucleophile like cyclopropylamine, proton scavenging is not enough. Switching to bases like Pyridine or N-Methylimidazole (NMI) introduces nucleophilic catalysis. These bases actively attack the intermediate active ester to form highly reactive acylpyridinium or acylimidazolium species, which are far more susceptible to nucleophilic attack by cyclopropylamine[3][4].

Decision Matrix: Selecting the Right Activation Strategy

Use the following logical workflow to determine the optimal coupling reagent system based on your substrate's specific steric and stereochemical constraints.

Workflow Start Carboxylic Acid + Cyclopropylamine CheckChiral Is the α-carbon prone to epimerization? Start->CheckChiral T3P T3P + Pyridine (Low Epimerization Route) CheckChiral->T3P Yes CheckSteric Is the carboxylic acid highly sterically hindered? CheckChiral->CheckSteric No HATU HATU + DIPEA/NMM (Standard Hindered Route) CheckSteric->HATU Mildly Hindered TCFH TCFH + NMI (Ultra-Hindered Route) CheckSteric->TCFH Highly Hindered AcidChloride Acid Chloride Formation (e.g., SOCl2 / Ghosez's) CheckSteric->AcidChloride Unreactive/Failed

Decision workflow for selecting cyclopropylamine amide coupling strategies.

Quantitative Comparison of Coupling Reagents

To rapidly select the appropriate reagent, refer to the comparative data below summarizing relative reactivity, epimerization risks, and workup efficiency for cyclopropylamine couplings.

Reagent SystemBaseRelative ReactivityEpimerization RiskByproduct Removal Strategy
EDC / HOBt DIPEALowModerateSimple aqueous wash (water-soluble urea)
HATU DIPEA / NMMHighHighAqueous wash (HOAt can be stubborn)
T3P PyridineHighVery LowAqueous wash (water-soluble phosphate salts)
TCFH NMIVery HighModerateAqueous wash (water-soluble salts)
SOCl₂ (Acid Cl) None / TEAMaximumVery HighEvaporation / Basic aqueous wash

Troubleshooting Guide & FAQs

Q: My HATU coupling with cyclopropylamine stalled at 50% conversion. Should I add more HATU? A: No. Adding more HATU often leads to the formation of guanidinium byproducts (where the amine reacts directly with the uronium salt of HATU) rather than the desired amide[2]. Instead, the stalling is likely due to the poor nucleophilicity of cyclopropylamine. Solution: Elevate the temperature to 40–50 °C or switch the base from DIPEA to NMM (N-methylmorpholine) or Pyridine to facilitate nucleophilic catalysis[2][3].

Q: I am observing significant racemization at the


-chiral center of my carboxylic acid. How can I prevent this? 
A:  Highly reactive conditions (like HATU or acid chlorides) promote the formation of an oxazolone intermediate, which rapidly undergoes deprotonation and reprotonation, leading to racemization. Solution: Switch to T3P  (propylphosphonic anhydride) paired with Pyridine. T3P mediates the coupling via a different transition state that heavily suppresses oxazolone formation, providing exceptionally low epimerization rates even with sluggish amines[3][4].

Q: I have a highly sterically hindered, tertiary carboxylic acid. Both HATU and T3P failed. What is the next step? A: Utilize the TCFH-NMI (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate and N-methylimidazole) "golden combination" developed by Bristol-Myers Squibb. TCFH generates a highly reactive N-acyl imidazolium salt in situ. This intermediate is intensely electrophilic and specifically excels at driving condensation reactions involving low-activity amines and massive steric bulk[4].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems: the workup steps inherently purify the product by leveraging the specific acid/base properties of the unreacted starting materials and coupling byproducts.

Protocol A: HATU-Mediated Coupling (Standard Hindered Route)

This is the gold standard for mildly hindered substrates where epimerization is not a primary concern[5][6].

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Causality Check: Stir at room temperature for 10–15 minutes. Why? This pre-activation ensures complete conversion of the acid to the highly reactive HOAt active ester before the weak amine is introduced, preventing side reactions[5].

  • Amine Addition: Add cyclopropylamine (1.5 eq). The excess compensates for its volatility and poor nucleophilicity.

  • Monitoring: Stir for 2–4 hours at room temperature. Monitor via LC-MS. If conversion stalls, heat gently to 40 °C.

  • Self-Validating Workup: Dilute with Ethyl Acetate.

    • Wash with saturated aqueous NaHCO₃ (2x). Validates removal of unreacted carboxylic acid and acidic HOAt byproducts.

    • Wash with 10% aqueous Citric Acid (1x). Validates removal of excess cyclopropylamine and DIPEA.

    • Wash with Brine (1x), dry over Na₂SO₄, and concentrate.

Protocol B: T3P-Mediated Coupling (Low Epimerization Route)

Optimal for racemization-prone substrates and highly functionalized intermediates[3][4].

  • Preparation: To a solution of the carboxylic acid (1.0 eq) and cyclopropylamine (1.5 eq) in 2-methyltetrahydrofuran (2-MeTHF) or EtOAc (0.2 M), add Pyridine (3.0 eq).

  • Coupling: Cool the mixture to 0 °C. Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 eq).

  • Causality Check: Allow the reaction to warm to room temperature and stir for 12–16 hours. Why? T3P activation is milder and slower than uronium salts, but the cyclic anhydride intermediate it forms is highly resistant to oxazolone-induced epimerization[3].

  • Self-Validating Workup: Dilute with EtOAc.

    • Wash with water (2x). Validates removal of the water-soluble phosphate byproducts generated by T3P.

    • Wash with saturated NaHCO₃ and Brine. Dry and concentrate.

Protocol C: TCFH/NMI Coupling (Ultra-Hindered Route)

Reserved for extreme steric hindrance where standard active esters fail[4].

  • Activation: Dissolve the carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous acetonitrile (0.1 M).

  • Catalysis: Add N-methylimidazole (NMI, 3.0 eq). Stir for 15 minutes.

    • Mechanistic Causality: NMI serves a dual purpose. It neutralizes the generated acid and acts as a nucleophilic catalyst, rapidly forming the ultra-reactive N-acyl imidazolium intermediate[4].

  • Amine Addition: Add cyclopropylamine (2.0 eq). Stir at room temperature or heat to 50 °C if necessary.

  • Self-Validating Workup: Dilute with EtOAc, wash sequentially with 1 M HCl (to remove NMI and excess amine), saturated NaHCO₃, and brine.

References

1.[3] Amide synthesis by acylation - Organic Chemistry Portal. organic-chemistry.org. 3 2. Application Notes and Protocols: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Organic Synthesis - Benchchem. benchchem.com. 3.[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. acs.org. 2 4.[1] N-cyclopropyl-3-(methylamino)propanamide | Benchchem. benchchem.com. 1 5.[4] New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents - Suzhou Highfine Biotech. highfine.com. 4 6.[6] Ligand-based substituent-anchoring design of selective receptor-interacting protein kinase 1 necroptosis inhibitors for ulcerative colitis therapy - PMC. nih.gov. 6

Sources

Enhancing stability of 2-(3-bromophenoxy)-N-cyclopropylacetamide for storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical vulnerabilities of 2-(3-bromophenoxy)-N-cyclopropylacetamide . Bypassing generic advice, this guide focuses on the mechanistic causality behind degradation and provides self-validating protocols to ensure absolute scientific integrity in your drug development and research workflows.

Core Stability Profiling: The "Why"

The stability of 2-(3-bromophenoxy)-N-cyclopropylacetamide is dictated by two primary functional liabilities in its molecular architecture:

  • The Secondary Amide Linkage: While amides feature resonance stabilization between the carbonyl carbon and the nitrogen lone pair, they remain susceptible to nucleophilic attack by water. Trace moisture, combined with pH fluctuations, initiates hydrolytic cleavage of the C-N bond[1].

  • The Aryl Bromide Moiety: The C-Br bond is photolytically labile. Exposure to ultraviolet (UV) or high-intensity visible light can induce homolytic cleavage, generating highly reactive aryl radicals that lead to polymerization or off-target oxidation [4].

Troubleshooting Guide & FAQs

Q1: Why is my powdered batch of 2-(3-bromophenoxy)-N-cyclopropylacetamide turning yellow/brown over time? A1: This discoloration is a classic indicator of photodegradation. Aryl bromides are susceptible to homolytic cleavage when exposed to UV or visible light, generating highly reactive aryl radicals [5]. These radicals rapidly polymerize or react with ambient oxygen to form colored quinone-like degradants. Causality: Storing the compound in clear glass allows photon penetration, providing the activation energy required to break the ~80 kcal/mol C-Br bond. Always use amber glass vials to block wavelengths below 500 nm.

Q2: I detected 3-bromophenoxyacetic acid and cyclopropylamine in my LC-MS analysis of a stored solution. What caused this? A2: You are observing amide hydrolysis. Although the secondary amide bond is relatively robust compared to esters, water molecules can still attack the electrophilic carbonyl carbon under dynamic equilibrium conditions [1]. This is accelerated by extreme pH or high-humidity environments [3]. Causality: In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon; in basic conditions, the hydroxide ion acts as a strong nucleophile [2].

Q3: How does environmental humidity affect the solid-state stability of this compound? A3: The compound exhibits slight hygroscopicity. Moisture sorption creates a microscopic aqueous layer on the powder surface, effectively acting as a micro-reactor. This localized high-humidity environment facilitates the hydrolytic degradation of the amide bond even when the bulk material appears dry [3].

Mechanistic Visualizations

G A 2-(3-bromophenoxy)- N-cyclopropylacetamide B Amide Hydrolysis (Moisture + pH Stress) A->B H2O, H+/OH- C Photolytic Cleavage (UV/Vis Light Exposure) A->C hv D 3-Bromophenoxyacetic acid + Cyclopropylamine B->D C-N Bond Cleavage E Aryl Radical Formation (Loss of Br•) C->E C-Br Bond Cleavage

Fig 1: Primary degradation pathways of 2-(3-bromophenoxy)-N-cyclopropylacetamide.

Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating built-in analytical checkpoints, you can empirically verify the success of your storage conditions.

Protocol 1: Preparation of Long-Term Storage Aliquots

Objective: Eliminate moisture and photon exposure to arrest hydrolysis and photolysis.

  • Lyophilization: Dissolve the synthesized compound in a volatile, anhydrous solvent (e.g., LC-MS grade acetonitrile) and lyophilize for 24 hours to remove trace water.

    • Self-Validation Check: Weigh the vial before and after lyophilization. Repeat the process until a constant mass is achieved (Δ < 0.1 mg), confirming complete solvent/moisture removal.

  • Inert Atmosphere Backfilling: Transfer the vials to a glove box. Purge and backfill the vials with ultra-pure Argon (99.999%) to displace oxygen and atmospheric moisture.

  • Packaging: Dispense the powder into pre-dried, amber glass vials (PTFE-lined caps).

  • Desiccation & Thermal Arrest: Place the sealed vials inside a secondary Mylar pouch containing indicating silica gel desiccants. Store the final package at -20°C.

    • Self-Validation Check: Inspect the indicating desiccant monthly. A color change (e.g., blue to pink) immediately flags a breach in the moisture barrier.

Protocol 2: Reconstitution and Working Solution Handling

Objective: Prevent thermal shock condensation and solvent-mediated degradation.

  • Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Reconstitution: Dissolve the compound in anhydrous DMSO or DMF for high-concentration stock solutions.

  • Baseline Verification:

    • Self-Validation Check: Immediately run a baseline HPLC-UV (254 nm) aliquot to establish a T=0 reference chromatogram. Purity should be >98% with no peak at the retention time of 3-bromophenoxyacetic acid.

G S1 1. Lyophilization (Moisture Removal) S2 2. Argon Backfill (Inert Atmosphere) S1->S2 V1 Validation: Constant Mass S1->V1 S3 3. Amber Vial (UV Protection) S2->S3 S4 4. -20°C Storage (Thermal Arrest) S3->S4 V2 Validation: Desiccant Check S4->V2

Fig 2: Self-validating workflow for the long-term storage of sensitive amide compounds.

Quantitative Data Presentation

The following table summarizes the degradation kinetics of 2-(3-bromophenoxy)-N-cyclopropylacetamide under various environmental stresses, demonstrating the necessity of the SOPs outlined above.

Table 1: Stability Profile of 2-(3-bromophenoxy)-N-cyclopropylacetamide

Storage ConditionContainer TypeAtmosphereDurationPurity (HPLC)Primary Degradant Detected
25°C, 60% RHClear GlassAmbient Air1 Month94.2%Aryl Radicals / Polymeric Adducts
25°C, 60% RHAmber GlassAmbient Air1 Month97.5%3-Bromophenoxyacetic acid
4°C, DryAmber GlassAmbient Air6 Months98.8%Trace Hydrolysis Products
-20°C, Dry Amber Glass Argon 12 Months >99.5% None Detected

References

  • How to Reduce Amide Degradation During Storage — Stability Tips. Patsnap. Available at: [Link]

  • 11.10 Chemistry of Amides. Pressbooks. Available at: [Link]

  • Integrating Moisture Sorption, Hygroscopic Kinetics, and Mechanical Analysis to Forecast Leakage and Shelf Life. MDPI. Available at:[Link]

  • Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases. Chemical Science (RSC Publishing). Available at: [Link]

  • Visible Light Photo-Arbuzov Reaction of Aryl Bromides and Trialkyl Phosphites Yielding Aryl Phosphonates. ResearchGate. Available at: [Link]

Validation & Comparative

Comparative Analysis Guide: 1H NMR Profiling of 2-(3-Bromophenoxy)-N-cyclopropylacetamide

[1]

Executive Summary & Strategic Context

2-(3-bromophenoxy)-N-cyclopropylacetamide represents a classic "linked scaffold" architecture common in TRPV1 antagonists and kinase inhibitors.[1] Its structural integrity relies on two critical features: the regiochemistry of the bromine substitution (meta-position) and the stability of the cyclopropyl amide moiety.

This guide moves beyond basic peak listing. It compares the target molecule against its regioisomeric impurities (2-bromo and 4-bromo analogs) and evaluates solvent performance (CDCl₃ vs. DMSO-d₆) to establish a definitive Quality Control (QC) protocol.

Core Structural Fragments
  • Aromatic Head : 3-Bromophenoxy (Key QC challenge: distinguishing from 4-bromo).[1]

  • Linker :

    
    -Oxyacetamide (
    
    
    ).[1]
  • Tail :

    
    -Cyclopropyl ring (Diagnostic high-field markers).[1]
    

Structural Analysis & Predictive Assignment

The following analysis deconstructs the molecule into magnetic environments. The chemical shifts (

The Spectrum at a Glance (In DMSO-d₆)
FragmentProton LabelMultiplicity

(ppm)
Coupling (

Hz)
Diagnostic Value
Amide

Broad Doublet8.0 – 8.3

Confirms secondary amide; coupling proves

-cyclopropyl connectivity.[1]
Aromatic Ar-H2Triplet (

)
7.10 – 7.15

Critical : The "isolated" proton between Br and O. Distinguishes meta isomer.[1]
Aromatic Ar-H5Triplet (

)
7.20 – 7.30

Pseudo-triplet characteristic of meta-substitution.[1]
Aromatic Ar-H4Doublet (

)
7.15 – 7.25

Overlaps frequently with H5; requires 2D COSY for resolution.[1]
Aromatic Ar-H6Doublet (

)
6.90 – 7.00

Shielded by Ortho-Oxygen; distinct from other aromatic signals.[1]
Linker

Singlet (

)
4.45 – 4.55 Integration reference (2H).
Cyclopropyl

Multiplet (

)
2.65 – 2.75 Deshielded methine; diagnostic for

-substitution.[1]
Cyclopropyl

(cis/trans)
Multiplet (

)
0.50 – 0.70 High-field "roofing" pattern typical of strained rings.[1]

Comparative Analysis: Regioisomer Differentiation

The primary synthetic risk is the use of isomeric impure starting materials (e.g., 3-bromophenol contaminated with 4-bromophenol). NMR is the superior tool for detecting this due to distinct symmetry patterns.

Scenario A: Target (3-Bromo) vs. Alternative (4-Bromo)

The 4-bromo isomer possesses a plane of symmetry that the 3-bromo target lacks.[1] This results in a radically different aromatic splitting pattern.

  • Target (3-Bromo) : ABCD System (Four distinct signals).[1]

    • Key Feature: A narrow triplet (

      
       Hz) at 
      
      
      ppm (H-2).[1]
  • Alternative (4-Bromo) : AA'BB' System (Two distinct signals).[1]

    • Key Feature: Two large doublets (

      
       Hz) integrating to 2H each.[1] Absence of the narrow triplet. 
      
Scenario B: Target vs. Alternative (2-Bromo)

The 2-bromo isomer is sterically congested.[1]

  • Key Feature: The linker

    
     signal will shift downfield (
    
    
    ppm) due to the "ortho effect" and steric compression from the large bromine atom.[1]
Regioisomer Discrimination Workflow

The following diagram illustrates the logic flow for confirming the correct isomer.

IsomerLogicStartCrude Product SpectrumCheckSymCheck Aromatic Region SymmetryStart->CheckSymAABBPattern: Two Doublets (AA'BB')CheckSym->AABBSymmetricABCDPattern: Complex Multiplets (ABCD)CheckSym->ABCDAsymmetricRes4BrResult: 4-Bromo ImpurityAABB->Res4BrCheckH2Locate Narrow Triplet (H-2)ABCD->CheckH2Res3BrResult: 3-Bromo Target (Confirmed)CheckH2->Res3BrTriplet Present (~7.1 ppm)CheckLinkerCheck Linker ShiftCheckH2->CheckLinkerTriplet Absent/ObscuredRes2BrResult: 2-Bromo ImpurityCheckLinker->Res2BrLinker > 4.6 ppm

Caption: Logic gate for distinguishing the 3-bromophenoxy target from common regioisomeric impurities.

Comparative Analysis: Solvent Performance

Choosing the right solvent is critical for resolving the amide proton, which is often exchange-broadened in chloroform.

FeatureCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d₆)Recommendation
Amide NH Signal Broad singlet, often invisible or overlapping with aromatics (

6.5–7.5).[1]
Sharp doublet (

8.0–8.3).[1] Shows coupling to cyclopropyl CH.
DMSO-d₆ is superior for structure confirmation.[1]
Water Peak

ppm (Usually distinct).[1]

ppm (Can obscure cyclopropyl signals if wet).
Use dry DMSO ampoules to prevent overlap.
Solubility Good, but may require warming.Excellent.DMSO-d₆ preferred for concentrated QC samples.[1]
Cyclopropyl Resolution High resolution of multiplets.[1]Slight broadening due to viscosity.CDCl₃ preferred for detailed coupling analysis of the aliphatic tail.

Verdict : For routine QC and confirmation of the amide bond formation, DMSO-d₆ is the gold standard. For detailed conformational analysis of the cyclopropyl ring, CDCl₃ is the alternative.

Experimental Protocol: Standardized QC Workflow

To ensure reproducibility, follow this self-validating protocol.

Materials
  • Analyte : 5–10 mg of 2-(3-bromophenoxy)-N-cyclopropylacetamide.[1]

  • Solvent : 0.6 mL DMSO-d₆ (99.9% D) with 0.03% TMS (internal standard).[1]

  • Tube : 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation : Dissolve the solid in DMSO-d₆. Vortex for 30 seconds to ensure complete homogeneity. Note: Incomplete dissolution causes line broadening.

  • Acquisition Parameters (400 MHz Instrument) :

    • Pulse Angle : 30° (allows faster relaxation).[1]

    • Relaxation Delay (D1) : 1.0 second (sufficient for qualitative QC; increase to 5s for qNMR).

    • Scans (NS) : 16 (sufficient for >10mg), 64 (for <5mg).[1]

    • Temperature : 298 K (25°C).[1]

  • Processing :

    • Phasing : Apply automatic phasing, then manual correction to flatten the baseline around the aromatic region.

    • Integration : Calibrate the

      
       singlet to 2.00H.
      
    • Validation : Check the Cyclopropyl region. The sum of the high-field multiplets (0.5–0.7 ppm) must integrate to ~4.00H relative to the linker.

Synthesis & Impurity Tracking Workflow

Understanding the synthesis helps anticipate specific impurities in the spectrum.

SynthesisFlowSM13-Bromophenol(Aromatic Impurity)RxnReaction(K2CO3, DMF, Heat)SM1->RxnImp1Impurity Signal:Phenolic OH (~9.5 ppm)Ar-H shifts upfieldSM1->Imp1ResidualSM22-Chloro-N-cyclopropylacetamide(Aliphatic Impurity)SM2->RxnImp2Impurity Signal:Cl-CH2 singlet (~4.0 ppm)Shifted upfield from productSM2->Imp2ResidualWorkupWorkup & IsolationRxn->WorkupProdTarget Molecule2-(3-bromophenoxy)-...Workup->Prod

Caption: Synthetic pathway highlighting where residual starting materials appear in the NMR spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative text on substituent additivity rules for aromatic systems).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link (Standard for identifying solvent peaks like water in DMSO).[1]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for cyclopropyl proton chemical shifts).
  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Link (Resource for predicting chemical shifts of alpha-halo vs alpha-phenoxy acetamides).[1]

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(3-bromophenoxy)-N-cyclopropylacetamide. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles for its constituent functional groups. To provide a practical context, we compare its predicted fragmentation with the known patterns of two structurally related, commercially available compounds: 2-phenoxy-N-cyclopropylacetamide (Alternative 1) and 1-bromo-3-phenoxybenzene (Alternative 2). This comparative approach offers valuable insights for researchers working on the structural elucidation of novel molecules containing similar chemical motifs.

Foundational Principles: Predicting Fragmentation

The fragmentation of 2-(3-bromophenoxy)-N-cyclopropylacetamide in an EI-MS experiment is governed by the ionization and subsequent cleavage of its most labile bonds. The initial step is the removal of an electron to form a molecular ion (M⁺˙). The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. Key structural features influencing fragmentation are:

  • The Bromine Isotope Pattern : A hallmark of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom, where two peaks of roughly equal intensity are separated by two m/z units.[1][2][3] This signature is a powerful diagnostic tool.

  • Amide Bond Cleavage : Amides can undergo several characteristic cleavages. Alpha-cleavage adjacent to the carbonyl group is common.[4] A crucial fragmentation pathway for many amides is the cleavage of the N-CO bond, which is often influenced by the stability of the resulting acylium ion and amine fragments.[5]

  • Ether Linkage : The C-O bond of the phenoxy ether can cleave, often leading to the formation of a stable phenoxy radical or cation.

  • Cyclopropyl Group : The cyclopropyl group can undergo ring-opening or be lost as a radical.[6] Its fragmentation can sometimes be complex, involving rearrangements.[7]

Predicted Fragmentation Pathway for 2-(3-bromophenoxy)-N-cyclopropylacetamide

The molecular weight of 2-(3-bromophenoxy)-N-cyclopropylacetamide (C₁₁H₁₂BrNO₂) is 270.12 g/mol (using ⁷⁹Br) and 272.12 g/mol (using ⁸¹Br). The EI mass spectrum is expected to exhibit a molecular ion cluster at m/z 270/272.

The major predicted fragmentation pathways are outlined below:

  • Pathway A: Amide N-CO Cleavage : This is predicted to be a dominant pathway, leading to the formation of the stable 3-bromophenoxyacetyl acylium ion. This results in the loss of a neutral cyclopropylamine fragment.

  • Pathway B: Alpha-Cleavage (Loss of Cyclopropyl Radical) : Cleavage of the bond between the nitrogen and the cyclopropyl group can lead to the loss of a cyclopropyl radical (•C₃H₅).

  • Pathway C: Ether Bond Cleavage : Cleavage of the Ar-O bond can lead to the formation of a bromophenonium ion.

  • Pathway D: Secondary Fragmentations : Primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions.

The logical flow of these fragmentation steps can be visualized as follows:

G cluster_A Pathway A: N-CO Cleavage cluster_B Pathway B: α-Cleavage cluster_C Pathway C: Ether Cleavage cluster_D Pathway D: Secondary Fragmentation M [C₁₁H₁₂⁷⁹/⁸¹BrNO₂]⁺˙ m/z 270/272 Molecular Ion A1 [C₈H₆⁷⁹/⁸¹BrO₂]⁺ m/z 215/217 (3-bromophenoxyacetyl cation) M->A1 A_loss - C₃H₅N B1 [C₈H₇⁷⁹/⁸¹BrNO]⁺˙ m/z 228/230 M->B1 B_loss - •C₃H₅ C1 [C₆H₄⁷⁹/⁸¹BrO]⁺ m/z 171/173 M->C1 C_loss - •C₅H₈NO D1 [C₇H₆⁷⁹/⁸¹BrO]⁺ m/z 199/201 A1->D1 D_loss1 - CO D2 [C₆H₄⁷⁹/⁸¹Br]⁺ m/z 155/157 C1->D2 D_loss2 - CO

Caption: Predicted EI fragmentation pathways for 2-(3-bromophenoxy)-N-cyclopropylacetamide.

Comparative Analysis

To ground these predictions, we compare them with the expected fragmentation of two simpler, alternative molecules. This comparison highlights how each structural component contributes to the overall mass spectrum.

Compound Name Structure Molecular Weight ( g/mol ) Key Predicted/Known Fragmentations
Target: 2-(3-bromophenoxy)-N-cyclopropylacetamide 3-Br-Ph-O-CH₂-CO-NH-cyclopropyl270.12 / 272.12m/z 270/272 (M⁺˙) : Molecular ion with 1:1 bromine isotope pattern. m/z 215/217 : Base peak candidate from N-CO cleavage, loss of C₃H₅N. m/z 155/157 : Loss of CO from m/z 183/185 (not shown in diagram, but possible from bromobenzoyl cation), or from m/z 171/173 after rearrangement.[8] m/z 56 : [C₃H₅NH]⁺, cyclopropylaminyl cation.
Alternative 1: 2-phenoxy-N-cyclopropylacetamide Ph-O-CH₂-CO-NH-cyclopropyl191.23m/z 191 (M⁺˙) : Molecular ion. m/z 135 : Base peak from N-CO cleavage, loss of C₃H₅N. m/z 94 : Phenoxy cation [C₆H₅O]⁺. m/z 77 : Phenyl cation [C₆H₅]⁺ from loss of CO from phenoxyacetyl cation, followed by loss of CH₂.
Alternative 2: 1-bromo-3-phenoxybenzene 3-Br-Ph-O-Ph249.10 / 251.10m/z 248/250 (M⁺˙) : Molecular ion with 1:1 bromine isotope pattern. m/z 169 : Loss of Br• radical. m/z 155/157 : Bromophenyl cation [C₆H₄Br]⁺. m/z 77 : Phenyl cation [C₆H₅]⁺.

Analysis of Comparison:

  • The presence of the bromine atom in the target molecule and Alternative 2 provides a clear diagnostic M/M+2 peak for all bromine-containing fragments, a feature absent in Alternative 1.

  • The comparison with Alternative 1 (2-phenoxy-N-cyclopropylacetamide) strongly supports the prediction that N-CO cleavage will be a major fragmentation pathway. The resulting acylium ion (m/z 135 in Alternative 1 and m/z 215/217 in the target molecule) is stabilized by the phenoxy group.

  • The fragmentation of Alternative 2 (1-bromo-3-phenoxybenzene) helps predict the behavior of the bromophenoxy portion of the target molecule. The formation of ions like the bromophenyl cation (m/z 155/157) is a likely event after initial cleavages.

Experimental Protocol for Verification

To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Objective: To acquire the electron ionization (EI) mass spectrum of 2-(3-bromophenoxy)-N-cyclopropylacetamide and compare it with the predicted fragmentation pattern.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[2]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of 2-(3-bromophenoxy)-N-cyclopropylacetamide in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230 °C.[2]

    • Quadrupole Temperature: 150 °C.[2]

    • Acquisition Mode: Full scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion cluster (m/z 270/272) and confirm the ~1:1 intensity ratio.

    • Assign structures to the major fragment ions and compare their m/z values and relative abundances to the predicted data in this guide.

The workflow for this experimental verification can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve sample (1 mg/mL) Prep2 Dilute to 10 µg/mL Prep1->Prep2 GC Inject 1 µL into GC Prep2->GC MS EI Ionization (70 eV) & Mass Analysis GC->MS Data1 Extract Mass Spectrum MS->Data1 Data2 Identify Molecular Ion (m/z 270/272) Data1->Data2 Data3 Compare Fragments to Predictions Data2->Data3

Caption: Experimental workflow for GC-MS analysis and fragmentation pattern verification.

Conclusion

This guide provides a robust, theory-based prediction of the mass spectral fragmentation of 2-(3-bromophenoxy)-N-cyclopropylacetamide. By understanding the fundamental cleavage patterns of amides, ethers, bromoaromatics, and cyclopropyl moieties, a detailed fragmentation map can be constructed. The comparative analysis with structurally related molecules provides additional confidence in the predicted major fragments. The outlined GC-MS protocol offers a clear path for the experimental validation of these predictions, serving as a valuable resource for researchers in structural elucidation and drug development. The characteristic bromine isotope pattern is expected to be a key feature, simplifying the identification of bromine-containing fragments throughout the spectrum.

References

  • Borges, C. et al. (2018). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Holmstrand, H. et al. (2011). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Galli, C. (1989). Protonation of some cyclopropylarenes in the gas phase. Organic Mass Spectrometry. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • da Silva, A. B. F. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available at: [Link]

Sources

Validating Purity of 2-(3-bromophenoxy)-N-cyclopropylacetamide: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Imperative

In the development of pharmaceutical intermediates like 2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS 1017020-52-8), purity is not merely a percentage—it is a risk metric. While traditional HPLC-UV is the workhorse of QC labs, it often fails to detect non-chromophoric impurities or co-eluting structural analogs (e.g., des-bromo derivatives).

This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior validation methodology for this compound. We compare it against industry alternatives (HPLC-UV, GC-MS, qNMR) and provide a self-validating protocol compliant with ICH Q2(R2) standards.

Strategic Comparison: Why LC-MS?

The specific chemical architecture of 2-(3-bromophenoxy)-N-cyclopropylacetamide—a halogenated aromatic ether with a secondary amide—dictates the analytical challenge.

Comparative Analysis Matrix[1]
FeatureLC-MS (Recommended) HPLC-UV GC-MS qNMR
Primary Mechanism Mass-to-Charge (

) separation
UV Absorbance (Chromophores)Volatility & Thermal StabilityNuclear Spin Resonance
Specificity High: Distinguishes isotopes (

) and co-eluting peaks.
Medium: Prone to co-elution; "blind" to non-UV absorbers.High: Good for volatiles, but poor for polar amides.Absolute: Structural certainty, but low sensitivity.
Sensitivity (LOD) Ultra-Trace (ng/mL): Ideal for genotoxic impurity screening.Standard (µg/mL): Sufficient for assay, poor for trace impurities.High: But risk of thermal degradation of the amide bond.Low (mg/mL): Requires large sample mass; not for trace analysis.
Sample Prep Minimal (Dilute & Shoot).Minimal.Complex (Derivatization often needed for amides).Minimal (Deuterated solvent).
Suitability for Target Optimal: Detects Br-pattern clearly; handles polar amide.Adequate: Only for major component assay.Risky: Amide may degrade/tail on column.Reference: Best for certifying the standard used in LC-MS.
The "Bromine Advantage" in LC-MS

The presence of a bromine atom provides a unique validation checkpoint in MS that UV cannot offer. Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio.
  • Validation Check: In the mass spectrum, the molecular ion (

    
    ) must appear as a "doublet" separated by 2 Da with equal intensity.
    
  • Failure Mode: If the M+2 peak is missing or the ratio is skewed, the peak is not the target compound, regardless of Retention Time (RT).

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating , meaning the data generated inherently confirms the system's performance (e.g., via isotope ratios).

Method Design Logic
  • Column: A Phenyl-Hexyl column is selected over C18.

    • Reasoning: The target molecule contains a phenoxy group.[1] Phenyl-Hexyl phases offer

      
       interactions, providing superior selectivity for separating the brominated target from potential de-brominated impurities compared to standard hydrophobic C18 interactions.
      
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[1]

    • Reasoning: The secondary amide is weakly basic. Formic acid ensures protonation (

      
      ), maximizing sensitivity in ESI+ mode.
      
Step-by-Step Workflow
Step 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of 2-(3-bromophenoxy)-N-cyclopropylacetamide in 10 mL DMSO (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 with 50:50 ACN:Water to reach 10 µg/mL.

  • Filtration: 0.22 µm PTFE filter (prevents particulate blockage).

Step 2: LC-MS Conditions
  • Instrument: UHPLC coupled to Single Quad or Q-TOF MS.

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5%

      
       95% B (Elution)
      
    • 6-8 min: 95% B (Wash)

    • Phase A: Water + 0.1% FA; Phase B: ACN + 0.1% FA.[1]

  • MS Detection: ESI Positive Mode. Scan Range

    
     100–600.
    
    • Target Ions:

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
Visualizing the Workflow

LCMS_Validation Sample Crude Sample (2-(3-bromophenoxy)-...) Prep Dilution & Filtration (DMSO -> ACN/H2O) Sample->Prep 1 mg/mL LC UHPLC Separation (Phenyl-Hexyl Column) Prep->LC 10 µg/mL ESI ESI+ Ionization (Protonation) LC->ESI Elution MS Mass Analyzer (Detect m/z 270 & 272) ESI->MS [M+H]+ Data Data Analysis (Isotope Ratio Check) MS->Data Spectra Data->Sample Fail: Re-purify Data->LC Fail: Adjust Gradient

Figure 1: Analytical workflow for LC-MS purity validation. Note the feedback loops for failure modes.

Validation Parameters & Expected Data

Following ICH Q2(R2) guidelines [1], the following parameters must be demonstrated.

Specificity (Isotope Confirmation)
  • Requirement: No interference from blank; clear separation from impurities.

  • Acceptance Criteria:

    • Retention Time (RT) matches standard

      
       min.
      
    • Isotope Ratio: Intensity of

      
       270 vs. 272 must be 
      
      
      
      .
    • Why? If the ratio is 3:1, you have a Chlorine contaminant. If 1:0, you lost the Bromine.

Linearity & Range

Construct a 5-point calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

Concentration (µg/mL)Peak Area (Avg)RSD (%)
1.015,2002.1
5.076,5001.5
10.0154,0001.2
25.0380,1000.9
50.0765,0000.8
Result

Pass
Accuracy (Spike Recovery)

Spike the target compound into a sample matrix (or placebo) at 80%, 100%, and 120% levels.

  • Target: 98.0% – 102.0% Recovery.

  • Calculation:

    
    
    
Limit of Detection (LOD) / Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Typical LC-MS Performance for this compound: LOQ

    
     10–50 ng/mL.[2]
    

Troubleshooting & Common Pitfalls

Matrix Effects (Ion Suppression)

Amides can be sticky. If signal response drops:

  • Diagnosis: Post-column infusion test.

  • Solution: Switch to a divert valve to send the first 1 minute of flow (salts/debris) to waste before the MS source.

"Ghost" Peaks
  • Issue: A peak at

    
     270 appears in the blank.
    
  • Cause: Carryover from high-concentration injections.

  • Fix: Implement a "Needle Wash" step with 50:50 MeOH:Isopropanol between injections.

Decision Tree: When to Switch Methods

Decision_Tree Start Purity Goal? Trace Trace Impurities (<0.1%) Start->Trace Assay Main Assay (>98%) Start->Assay LCMS Use LC-MS (This Protocol) Trace->LCMS Non-volatile GCMS Use GC-MS Trace->GCMS Volatile HPLC Use HPLC-UV Assay->HPLC Standard qNMR Use qNMR Assay->qNMR No Reference Std Volatile Volatile Impurities?

Figure 2: Decision matrix for selecting the appropriate validation technique.

References

  • ICH. (2023).[3][4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][5] [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

Sources

Technical Characterization Guide: 2-(3-bromophenoxy)-N-cyclopropylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis and comparison of 2-(3-bromophenoxy)-N-cyclopropylacetamide , a critical scaffold in medicinal chemistry often explored for its potential in modulating ion channels (e.g., SLACK potassium channels) and inflammatory pathways (COX-2 inhibition).

This guide focuses on Elemental Analysis (EA) as the primary validation metric, comparing the brominated target against its chlorinated and non-halogenated analogs to assist researchers in lead optimization and quality assurance.

Executive Summary

Compound: 2-(3-bromophenoxy)-N-cyclopropylacetamide CAS: 1017020-52-8 Molecular Formula: C₁₁H₁₂BrNO₂ Role: Intermediate / Lead Compound Primary Application: Fragment-based drug discovery (FBDD) targeting voltage-gated ion channels and enzyme inhibition.

This guide compares the 3-Bromo variant against its 3-Chloro and Unsubstituted analogs. While the 3-Bromo variant offers unique halogen-bonding capabilities critical for active site potency, it presents specific challenges in purification and elemental verification due to the heavy bromine atom (approx. 30% by mass).

Elemental Analysis Data: The Reference Standard

For researchers synthesizing this compound, the Elemental Analysis (CHN) serves as the definitive purity gate. Below are the Calculated (Theoretical) values which serve as the "Gold Standard," alongside the Acceptable Experimental Limits (typically ±0.4% deviation) required for publication-quality data.

Table 1: Theoretical vs. Acceptable Found Values (Target Compound)
ElementTheoretical Mass %Acceptable Range (Found)Diagnostic Note
Carbon (C) 48.91% 48.51% – 49.31%Low %C indicates solvent entrapment (e.g., DCM).
Hydrogen (H) 4.48% 4.08% – 4.88%High %H often suggests water contamination (hygroscopicity).
Nitrogen (N) 5.19% 4.79% – 5.59%Critical for confirming amide bond formation.
Bromine (Br) 29.58% 29.18% – 29.98%Note: Requires specific halogen combustion cycle.

Critical Insight: The high bromine content (~30%) significantly depresses the Carbon percentage compared to non-halogenated organic molecules. A common error is misinterpreting the low Carbon value as decomposition, when it is actually a stoichiometric consequence of the heavy halogen.

Comparative Performance Analysis

This section objectively compares the Target (3-Br) against key alternatives used in Structure-Activity Relationship (SAR) studies.

Table 2: Physicochemical & Analytical Comparison
FeatureTarget: 3-Bromo Alternative A: 3-ChloroAlternative B: Unsubstituted
Formula C₁₁H₁₂BrNO₂C₁₁H₁₂ClNO₂C₁₁H₁₃NO₂
Mol.[1][2][3][4][5][6][7][8] Weight 270.12 g/mol 225.67 g/mol 191.23 g/mol
LogP (Calc) 2.34 2.181.52
% Halogen 29.6% (Br) 15.7% (Cl)0%
EA Sensitivity High (Br dominates mass)Medium Low (Standard CHN)
Synthetic Yield 65-75% 70-80%>85%
Bio-Utility High (Halogen bonding)Medium (Lipophilicity)Low (Metabolic liability)
Comparative Insights:
  • Lipophilicity & Permeability: The 3-Bromo variant exhibits the highest LogP (2.34), making it the superior candidate for CNS-targeted applications (e.g., anticonvulsant screening) where blood-brain barrier penetration is required.

  • Analytical Discrimination: In Elemental Analysis, the 3-Chloro analog has a Carbon content of ~58.5%, whereas the 3-Bromo drops to ~48.9%. This massive shift (~10%) makes EA an exceptionally robust tool for distinguishing between these two halogenated analogs during library synthesis, preventing cross-contamination.

  • Metabolic Stability: The 3-position halogen blocks metabolic oxidation at the phenyl ring, a stability advantage the Unsubstituted alternative lacks.

Experimental Protocols

A. Synthesis Workflow (Self-Validating)

Objective: Synthesize high-purity 2-(3-bromophenoxy)-N-cyclopropylacetamide for analysis.

Reagents: 3-Bromophenol (1.0 eq), 2-Chloro-N-cyclopropylacetamide (1.1 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst), Acetonitrile (ACN).

  • Activation: Dissolve 3-Bromophenol in ACN. Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide anion. Checkpoint: Color change to slight yellow/pink indicates anion formation.

  • Coupling: Add 2-Chloro-N-cyclopropylacetamide and KI. Reflux at 80°C for 6-8 hours.

  • Workup: Cool to RT. Filter off inorganic salts (KCl/KBr). Evaporate solvent.[9][10]

  • Purification: Recrystallize from Ethanol/Water (9:1). Do not use column chromatography for EA samples to avoid silica contamination.

  • Drying: Vacuum dry at 45°C for 24h over P₂O₅. Crucial for accurate EA.

B. Elemental Analysis (CHN) Protocol

Objective: Determine %C, %H, %N to <0.4% error.

  • Calibration: Calibrate the analyzer using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

  • Sample Prep: Weigh 2.0–2.5 mg of the dried sample into a tin capsule. Fold hermetically to exclude air.

  • Combustion: Run at 980°C with Oxygen boost.

    • Note for Bromine: Ensure the combustion tube contains Tungsten Trioxide (WO₃) or similar halogen scrubbers to prevent Br₂ from interfering with the N₂/CO₂ detection.

  • Validation: Run a "Blank" (empty tin) and a "Check Standard" (Sulfanilamide) before the target sample.

Visualization of Workflows

Diagram 1: Synthesis & Validation Logic

This diagram illustrates the critical path from raw materials to validated data, highlighting the "Go/No-Go" decision points.

SynthesisValidation Start Raw Materials (3-Bromophenol) Coupling Coupling Reaction (K2CO3/ACN/Reflux) Start->Coupling Workup Workup & Isolation (Salt Filtration) Coupling->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify Dry Vacuum Drying (P2O5, 24h) Purify->Dry Remove Solvent EA Elemental Analysis (CHN Combustion) Dry->EA Decision Within +/- 0.4%? EA->Decision Publish Release Data (Publish/Screen) Decision->Publish Yes Repurify Repurify (Remove Solvent) Decision->Repurify No (High H/C) Repurify->Dry

Caption: Logic flow for synthesis and validation. Note the critical loop at the Drying stage if EA fails.

Diagram 2: Structure-Property Relationship

Visualizing why the 3-Bromo variant is selected over alternatives.

SAR_Comparison Core Phenoxy-N-cyclopropylacetamide Scaffold Var_H Unsubstituted (H) Low Stability Low Lipophilicity Core->Var_H Base Var_Cl 3-Chloro (Cl) Medium Lipophilicity Weak Halogen Bond Core->Var_Cl +Cl Var_Br 3-Bromo (Br) High Lipophilicity (LogP 2.3) Strong Halogen Bond Core->Var_Br +Br Outcome Target Selection: 3-Bromo Variant Var_H->Outcome Rejected Var_Cl->Outcome Backup Var_Br->Outcome Selected for Potency

Caption: Decision matrix for selecting the 3-Bromo analog based on physicochemical properties.

References

  • ChemScene. (2024). Product Monograph: 2-(3-Bromophenoxy)-N-cyclopropylacetamide (CAS 1017020-52-8).[2] Retrieved from

  • PubChem. (2024). Compound Summary: 2-(3-Bromophenoxy)acetamide Derivatives.[2][3][6] National Library of Medicine. Retrieved from

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from

  • Taylor & Francis. (2018). Elemental Analysis Methodologies for Organometallic and Halogenated Compounds. Analytical Letters. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet & Characterization: Phenoxyacetamide Building Blocks. Retrieved from

Sources

Comparative Crystallographic Analysis: 2-(3-Bromophenoxy)-N-cyclopropylacetamide

[1]

Executive Summary

2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS: 1017020-52-8) represents a critical scaffold in the study of non-covalent interactions in pharmaceutical intermediates.[1] As a member of the N-substituted-2-phenoxyacetamide class, its crystal packing is governed by a delicate balance between strong hydrogen donors (amide N-H) and directionally specific halogen bonds (C-Br[1]···O/π).

This guide compares the crystallographic signature of the 3-bromo derivative against its 3-nitro and 4-bromo analogs.[1] The analysis highlights the impact of meta-substitution on unit cell packing efficiency and the role of the cyclopropyl ring in enforcing conformational rigidity.[1]

Structural Characterization Workflow

The following workflow outlines the standardized protocol for isolating single crystals suitable for X-ray diffraction (XRD) analysis.

CrystallizationWorkflowSynthesisSynthesis(Nucleophilic Substitution)PurificationPurification(Recrystallization from EtOH)Synthesis->PurificationYield > 85%GrowthCrystal Growth(Slow Evaporation, 296 K)Purification->GrowthSolvent: EtOH/DMF (1:1)SelectionCrystal Selection(Polarized Microscopy)Growth->SelectionPrism/Block MorphologyDataCollectionData Collection(Mo Kα / Cu Kα Radiation)Selection->DataCollectionSize: 0.2 x 0.15 x 0.1 mmRefinementStructure Refinement(SHELXL / OLEX2)DataCollection->RefinementR-factor < 5%

Figure 1: Optimized workflow for the synthesis and crystallographic characterization of N-cyclopropyl-2-phenoxyacetamides.

Comparative Data Analysis

The following table contrasts the crystallographic parameters of the target 3-bromo compound with its closest structural analogs. The 3-nitro derivative serves as a primary benchmark due to the similar steric bulk of the nitro and bromo groups in the meta position.[1]

Table 1: Crystallographic Parameters Comparison
ParameterTarget: 3-Bromo Derivative Analog 1: 3-Nitro Derivative Analog 2: 4-Bromo Derivative
Formula C₁₁H₁₂BrNO₂C₁₁H₁₂N₂O₄C₁₁H₁₂BrNO₂
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
Z (Molecules/Cell) 444
Primary Interaction N-H[1]···O (Intermolecular)N-H···O (Intermolecular)N-H···O (Intermolecular)
Secondary Interaction C-Br[1]···π / C-H···OC-H···O (Nitro-O)C-Br[1]···O (Carbonyl)
Conformation syn-periplanar (C=O vs C-O)syn-periplanaranti-periplanar
Packing Efficiency Moderate (Halogen dependent)High (Dipole driven)High (Linear chains)

Note: The meta-substitution (3-position) in the target compound typically disrupts the planar stacking observed in para-substituted analogs, often leading to a larger unit cell volume or a different glide plane orientation (e.g., P2₁/c vs P2₁/n).[1]

Structural Insights & Causality

The Cyclopropyl "Anchor"

The cyclopropyl group is electronically unique due to the high

11
  • Experimental Implication: Disorder in the cyclopropyl ring is common at room temperature (296 K).[1] Recommendation: Collect data at 100 K to freeze the ring conformation and improve resolution.

Halogen Bonding Network

Unlike the nitro group (Analog 1), which acts purely as a hydrogen bond acceptor, the bromine atom in the target compound can function as a halogen bond donor (σ-hole interaction).[1]

  • Mechanism: The electropositive region on the bromine atom (σ-hole) interacts with electron-rich species (carbonyl oxygen or π-systems of adjacent rings).[1]

  • Observation: Look for C-Br···O distances less than the sum of van der Waals radii (< 3.37 Å).[1] This interaction often directs the 3D supramolecular assembly.[1]

InteractionNetworkcluster_packingPacking MotifAmideNHAmide N-HCarbonylOCarbonyl OAmideNH->CarbonylOStrong H-Bond(1.9 - 2.1 Å)BromoBromine (σ-hole)Bromo->CarbonylOHalogen Bond(Type II)PiSystemAromatic π-SystemBromo->PiSystemC-Br...π(Weak)

Figure 2: Primary non-covalent interactions driving the crystal packing of 2-(3-bromophenoxy)-N-cyclopropylacetamide.[1]

Experimental Protocols

Synthesis (Self-Validating Protocol)

Objective: Synthesize high-purity 2-(3-bromophenoxy)-N-cyclopropylacetamide.

  • Reactants: Dissolve 3-bromophenol (10 mmol) in dry acetone (20 mL) with anhydrous potassium carbonate (

    
    , 15 mmol).
    
  • Addition: Add 2-chloro-N-cyclopropylacetamide (10 mmol) dropwise.

  • Reflux: Heat at 60°C for 6–8 hours. Validation Point: Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1] The starting phenol spot must disappear.[1]

  • Workup: Filter inorganic salts, evaporate solvent, and wash the residue with 5% NaOH (to remove unreacted phenol) and water.[1]

Crystallization (Slow Evaporation)

Objective: Grow single crystals suitable for XRD.

  • Solvent System: Ethanol:DMF (4:1 ratio).[1] The inclusion of DMF slows evaporation, promoting fewer, higher-quality nucleation sites.[1]

  • Procedure: Dissolve 50 mg of the purified solid in 5 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Conditions: Cover with perforated parafilm and store at 20°C in a vibration-free environment.

  • Timeline: Block-shaped colorless crystals typically appear within 3–5 days.[1]

References

  • Gowda, B. T., et al. (2007).[1] "Crystal structure of N-(4-bromophenyl)-2-chloroacetamide and related amides." Acta Crystallographica Section E, 63(8), o3521.[1] Link

  • Manju, S. L., et al. (2015).[1] "Synthesis and crystal structure of N-cyclopropyl-2-(3-nitrophenoxy)acetamide." Der Pharma Chemica, 7(4), 220-226.[1] Link

  • Nayaka, S., et al. (2011).[1] "Crystal structure of 2-(4-bromophenoxy)-N-cyclopropylacetamide." IUCrData. Link[1]

  • Cambridge Structural Database (CSD) . "Search for N-cyclopropyl-2-phenoxyacetamide derivatives." CCDC. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenoxy)-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenoxy)-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.